4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRYPKVIJEHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641021 | |
| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878572-17-9 | |
| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878572-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethyl group, impart distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to cream-colored powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 878572-17-9 | [1] |
| Molecular Formula | C₈H₃F₄NO₄ | [1] |
| Molecular Weight | 253.11 g/mol | [1] |
| Melting Point | 118.0-128.0 °C | [1] |
| Appearance | White to cream powder | [1] |
| Purity | ≥96.0% (Silylated GC) | [1] |
| Solubility | Soluble in DMSO, slightly soluble in aqueous base. |
Synthesis
A plausible synthetic route is the nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. This reaction would typically be carried out using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, under controlled temperature conditions.
A general procedure for the nitration of a similar compound, 4-fluorobenzoic acid, involves the following steps[2][3]:
-
Dissolving the starting benzoic acid derivative in concentrated sulfuric acid at a low temperature (e.g., in an ice bath).
-
Slowly adding a nitrating agent (e.g., potassium nitrate or concentrated nitric acid) to the solution while maintaining the low temperature.
-
Allowing the reaction to proceed, often with stirring overnight at room temperature.
-
Quenching the reaction by pouring the mixture onto crushed ice.
-
Isolating the solid product by filtration, followed by washing with water.
-
Drying the product to obtain the desired nitrobenzoic acid derivative.
It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reagents, would need to be optimized for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in publicly accessible databases. However, predicted spectral data can provide insights into its structural characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, nitro, and trifluoromethyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the trifluoromethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
C-N stretching vibrations for the nitro group.
-
C-F stretching vibrations for the fluoro and trifluoromethyl groups.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be influenced by the stability of the resulting ions and can provide further structural information. For aromatic nitro compounds, characteristic fragmentation patterns are often observed.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery. The presence of multiple functional groups allows for a variety of chemical transformations.
Synthesis of Benzimidazoles
One of the key applications of this compound and its structural analogs is in the synthesis of benzimidazole derivatives.[4] Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]
The synthesis of benzimidazoles from this compound would typically involve a multi-step process:
-
Reduction of the nitro group: The nitro group can be reduced to an amino group to form an ortho-phenylenediamine derivative.
-
Cyclization: The resulting diamine can then be cyclized with a variety of reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system.
The workflow for this synthetic transformation is illustrated in the following diagram:
The diverse substitution patterns possible on the benzimidazole core, derived from the initial benzoic acid, allow for the fine-tuning of the pharmacological properties of the final compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known reactivity of similar compounds suggest its utility in the synthesis of a wide range of potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. ossila.com [ossila.com]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 878572-17-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, safety information, and its potential applications in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a nitro group, and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 878572-17-9 | N/A |
| Molecular Formula | C₈H₃F₄NO₄ | N/A |
| Molecular Weight | 253.11 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 120-123 °C | [1] |
| Solubility | Soluble in DMSO and aqueous base (slightly) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. The following protocol is a representative procedure based on established methods for the nitration of similar fluorinated benzoic acids.
Experimental Protocol: Nitration of 4-Fluoro-5-(trifluoromethyl)benzoic acid
Materials:
-
4-Fluoro-5-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add 4-fluoro-5-(trifluoromethyl)benzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Nitration: Slowly add a nitrating agent (either fuming nitric acid or a portion-wise addition of potassium nitrate) to the reaction mixture via the dropping funnel. Maintain the temperature between 0-10 °C throughout the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Applications in Drug Discovery and Organic Synthesis
Substituted nitrobenzoic acids are versatile intermediates in the pharmaceutical industry. The functional groups on this compound offer multiple avenues for chemical modification:
-
The Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, allowing for the coupling with various amines, alcohols, and other nucleophiles.
-
The Nitro Group: Can be readily reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.
-
The Aromatic Ring: The fluorine and trifluoromethyl groups are known to enhance the metabolic stability and binding affinity of drug candidates. The fluorine atom can also serve as a handle for nucleophilic aromatic substitution reactions.
This trifunctional building block is particularly useful in the synthesis of:
-
Heterocyclic Compounds: It is a precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many biologically active compounds.
-
Active Pharmaceutical Ingredients (APIs): Its derivatives have potential applications as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.
Safety Information
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of relevant quantitative data.
Core Synthesis Pathway
The synthesis of this compound is achieved through the electrophilic nitration of 3-Fluoro-5-(trifluoromethyl)benzoic acid. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups on the aromatic ring directs the incoming nitro group to the C4 position, yielding the desired product.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Commercially available |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | Standard laboratory grade |
| Reaction Temperature | 0 - 35 °C | Based on analogous reactions of deactivated benzoic acids. |
| Reaction Time | 3 hours | Based on analogous reactions of deactivated benzoic acids. |
| Yield | ~92% | Estimated based on the nitration of 3-trifluoromethylbenzoic acid, which yields 92% of the product. |
| Purity | >97% | Achievable with standard purification techniques. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethyl Acetate
-
Water (deionized)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 880 mL of concentrated sulfuric acid.
-
To the cooled sulfuric acid, slowly add 203.4 g of 3-Fluoro-5-(trifluoromethyl)benzoic acid while stirring to ensure complete dissolution.
-
-
Nitration:
-
Slowly add 210 mL of 90% fuming nitric acid to the reaction mixture via a dropping funnel over a period of 1 hour, maintaining the internal temperature at 0 °C.
-
After the addition is complete, warm the mixture to 35 °C and continue stirring for 3 hours.
-
-
Work-up and Isolation:
-
Slowly pour the reaction mixture onto approximately 1 kg of crushed ice in a large beaker with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 500 mL of cold water.
-
-
Purification:
-
Dissolve the crude product in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution with water and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound, as a white powder.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The addition of nitric acid to sulfuric acid is an exothermic process and should be done slowly and with cooling to control the temperature.
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Step-by-step workflow for the synthesis of the target compound.
An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid: Structure, Properties, and Application in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry. It details its chemical structure, IUPAC name, physicochemical properties, and its application in the synthesis of potent kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a benzoic acid core substituted with three key functional groups: a fluorine atom, a nitro group, and a trifluoromethyl group.
IUPAC Name: this compound
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄NO₄ | [1] |
| Molecular Weight | 253.11 g/mol | [1] |
| Appearance | White to cream powder/solid | [2] |
| Melting Point | 118-128 °C | [2] |
| SMILES | O=C(O)c1cc(C(F)(F)F)c(F)c(c1)--INVALID-LINK--=O | [2] |
| InChI Key | XCZRYPKVIJEHSU-UHFFFAOYSA-N | [2] |
Role in the Synthesis of IRAK-4 Inhibitors
This compound is a valuable starting material in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.
The synthesis of potent IRAK-4 inhibitors often involves a multi-step process where the substituted benzoic acid core of the target molecule provides a scaffold for further chemical modifications.
Experimental Protocols
General Protocol for Nitration of a Fluorinated Benzoic Acid Derivative:
-
Reaction Setup: A solution of the fluorinated benzoic acid starting material is prepared in a suitable solvent, typically a strong acid like concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and cooling system.
-
Addition of Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure nitro-substituted product.
Experimental Workflow for IRAK-4 Kinase Inhibition Assay:
Compounds synthesized using this compound as a starting material are typically evaluated for their ability to inhibit IRAK-4 kinase activity. A common method is a biochemical assay that measures the phosphorylation of a substrate by the IRAK-4 enzyme.
Caption: A generalized experimental workflow for an in vitro IRAK-4 kinase inhibition assay.
Signaling Pathway Context
The therapeutic potential of IRAK-4 inhibitors stems from their ability to modulate the inflammatory signaling cascade. The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the central role of IRAK-4, which is the target of inhibitors synthesized from this compound.
Caption: The TLR/IL-1R signaling pathway highlighting the central role of IRAK-4 as a therapeutic target.
By inhibiting the kinase activity of IRAK-4, compounds derived from this compound can block the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism of action makes them attractive candidates for the treatment of a range of inflammatory and autoimmune diseases.[3]
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
physical and chemical characteristics of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in modern synthetic chemistry. This document consolidates available data on its properties, outlines plausible experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization. The information is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this compound.
Chemical and Physical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts unique electronic properties that make it a valuable building block in the synthesis of complex organic molecules.
General Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 878572-17-9 | [1] |
| Molecular Formula | C₈H₃F₄NO₄ | [1] |
| Molecular Weight | 253.11 g/mol | [1] |
| Appearance | White to cream powder | [1] |
| Form | Solid | [1] |
Physical Properties
| Property | Value | Notes |
| Melting Point | 118.0-128.0 °C | [1] |
| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |
| Density | Not experimentally determined. | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in aqueous base. | [2] |
| pKa | Not experimentally determined. Expected to be a strong acid due to the presence of electron-withdrawing groups. For comparison, the pKa of 4-Fluorobenzoic acid is 4.14.[3] | N/A |
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.
Proposed Synthesis
This proposed synthesis is adapted from procedures for the nitration of fluorinated benzoic acids.[4][5]
3.1.1. Materials and Reagents
-
4-Fluoro-3-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
3.1.2. Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-Fluoro-3-(trifluoromethyl)benzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is based on standard methods for the analysis of substituted nitrobenzoic acids.[6][7]
3.2.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3.2.2. Sample Preparation
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on general procedures for the NMR analysis of fluorinated and nitrated aromatic compounds.
3.3.1. Instrumentation
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
3.3.2. Procedure
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
-
Process the spectra using appropriate software. The expected ¹H NMR spectrum would show signals in the aromatic region, and the ¹⁹F NMR would show signals corresponding to the CF₃ and the aromatic fluorine.
Safety Information
This compound is an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for various applications, including pharmaceuticals. This guide provides a foundational understanding of its properties and outlines reliable methods for its synthesis and characterization. The provided protocols, while based on analogous compounds, offer a robust starting point for researchers. Further experimental validation of the physical properties and optimization of the synthetic and analytical methods are encouraged.
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid molecular weight and formula
An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a fluorine atom, a nitro group, and a trifluoromethyl group, making it a valuable building block in the synthesis of complex organic molecules.
| Property | Value |
| Molecular Formula | C₈H₃F₄NO₄ |
| Molecular Weight | 253.11 g/mol |
| CAS Number | 878572-17-9 |
| Appearance | White to cream powder |
| Melting Point | 118.0-128.0 °C |
| Purity | Typically ≥96.0% (by titration) |
Applications in Research and Development
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active compounds. Organofluorine compounds, particularly those with trifluoromethyl groups, are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. The presence of nitro and fluoro groups on the benzoic acid core provides reactive sites for further chemical modifications, making it a versatile precursor for:
-
Synthesis of Novel Heterocycles: The arrangement of the substituents makes it an ideal starting material for creating complex heterocyclic systems, which are foundational structures in many drug candidates.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening libraries for identifying new drug leads.
-
Development of Active Pharmaceutical Ingredients (APIs): Similar fluorinated and nitrated benzoic acid derivatives are used in the synthesis of APIs. For instance, related compounds are precursors to benzimidazoles, a class of molecules with a wide range of biological activities.
Hypothetical Synthetic Workflow
A plausible synthetic route to this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation from a commercially available starting material.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocols
General Synthetic Procedure (Hypothetical)
A representative, though hypothetical, protocol for the synthesis of the title compound is detailed below, based on standard organic chemistry transformations.
-
Reaction Setup: To a cooled (0-5 °C) solution of the starting material, 4-fluoro-3-(trifluoromethyl)benzoic acid, in concentrated sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Workup: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is then purified, typically by recrystallization from an appropriate solvent system, to yield the final product.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[1]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[1] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
solubility profile of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the compound's chemical structure, summarizes available qualitative data, and offers a detailed experimental protocol for determining its solubility in various solvents.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates several functional groups that significantly influence its physicochemical properties, including its solubility. The molecule consists of a benzoic acid core, which is functionalized with a fluorine atom, a nitro group, and a trifluoromethyl group.
-
Carboxylic Acid Group (-COOH): A polar, acidic group capable of hydrogen bonding. It allows the molecule to form salts with bases, drastically increasing aqueous solubility.
-
Aromatic Ring: A nonpolar, hydrophobic component.
-
Trifluoromethyl Group (-CF3): A highly lipophilic and electron-withdrawing group that increases solubility in nonpolar solvents and enhances metabolic stability.[1][2]
-
Nitro Group (-NO2): A strongly polar and electron-withdrawing group.[3]
-
Fluorine Atom (-F): An electronegative atom that can increase lipophilicity.[4]
The overall solubility of the molecule is a balance between the hydrophilic nature of the carboxylic acid and nitro groups and the hydrophobic nature of the aromatic ring and the trifluoromethyl group.
Solubility Data
Quantitative solubility data for this specific compound is scarce. The table below summarizes the qualitative information available from chemical suppliers.
Table 1: Reported Qualitative Solubility Data
| Solvent/Solution | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook[5] |
| Aqueous Base | Slightly Soluble | ChemicalBook[5] |
Predicted Solubility Profile
Based on the principle of "like dissolves like" and the influence of the compound's functional groups, a predicted solubility profile in common laboratory solvents is presented below.[6] These predictions serve as a guideline for solvent selection in experimental settings.
Table 2: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large hydrophobic aromatic ring and -CF3 group outweigh the polarity of the -COOH and -NO2 groups. |
| Methanol, Ethanol | Soluble | Alcohols can hydrogen bond with the carboxylic acid and solvate both polar and nonpolar parts of the molecule. | |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are highly polar and effectively solvate the polar nitro and carboxylic acid groups. |
| Acetone | Moderately Soluble | Acetone is a good solvent for many organic acids. | |
| Acetonitrile | Sparingly Soluble | Less polar than DMSO/DMF, may be a weaker solvent for this compound. | |
| Nonpolar | Toluene, Hexane | Insoluble | The highly polar functional groups (-COOH, -NO2) prevent dissolution in nonpolar solvents. |
| Diethyl Ether | Sparingly Soluble | The ether's slight polarity might allow for minimal dissolution. | |
| Aqueous Solutions | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic -COOH group reacts to form a highly polar and water-soluble sodium carboxylate salt. |
| 5% Sodium Bicarbonate (NaHCO3) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate. | |
| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will remain in its protonated, less soluble form in an acidic solution. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the "shake-flask method," is considered the gold standard for determining thermodynamic equilibrium solubility.[2][7]
Objective: To determine the qualitative and quantitative solubility of the target compound in a range of selected solvents.
Materials:
-
This compound
-
Scintillation vials or test tubes with screw caps
-
Selection of solvents (e.g., Water, Methanol, DMSO, Toluene, 5% NaOH)
-
Vortex mixer and/or orbital shaker
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation:
-
Label a series of vials, one for each solvent to be tested.
-
Accurately weigh an excess amount of the solid compound into each vial. An excess is critical to ensure a saturated solution is formed. A starting point could be 10-20 mg of solute per 1 mL of solvent.
-
-
Equilibration:
-
Add a precise volume of the selected solvent to each vial (e.g., 1 mL).
-
Securely cap the vials.
-
Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Constant agitation ensures maximum contact between the solute and solvent. The pH of the suspension should be checked at the beginning and end of the experiment, especially for aqueous solutions.[2]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, labeled vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis (Qualitative):
-
For a simple qualitative assessment, observe the vials after the equilibration period. If the compound has completely dissolved, it is considered "soluble." If a significant portion remains undissolved, it is "sparingly soluble" or "insoluble."
-
-
Analysis (Quantitative):
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical method like HPLC-UV.
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: General workflow for determining the solubility of a solid organic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, with CAS Number 878572-17-9, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group, imparts a distinct profile of reactivity and stability. This guide provides a comprehensive overview of the known and predicted chemical properties of this molecule, including its reactivity towards nucleophilic substitution and reduction, its expected acidity, and its stability under various conditions. Detailed experimental protocols for its synthesis and potential transformations are proposed based on established methodologies for analogous compounds. This document aims to serve as a critical resource for researchers leveraging this versatile building block in the design and synthesis of novel therapeutic agents and functional materials. The incorporation of fluorine and trifluoromethyl groups can enhance lipophilicity and metabolic stability in drug candidates.[4][5]
Chemical and Physical Properties
The physicochemical properties of this compound are tabulated below. While experimental data for this specific molecule is limited, known values are provided, supplemented by predicted data and information from closely related analogs.
| Property | Value | Source/Notes |
| CAS Number | 878572-17-9 | [1][3] |
| Molecular Formula | C₈H₃F₄NO₄ | [1][3] |
| Molecular Weight | 253.11 g/mol | [2] |
| Appearance | White to cream powder | [3] |
| Melting Point | 118.0-128.0 °C | [3] |
| pKa | Predicted to be < 3.5 | Based on the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. For comparison, the pKa of 3-nitro-5-(trifluoromethyl)benzoic acid is not explicitly stated, but related fluorinated benzoic acids have pKa values significantly lower than benzoic acid (4.2). |
| Solubility | Soluble in many organic solvents | General property of similar aromatic carboxylic acids. |
| Purity | ≥96.0% (Silylated GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [3] |
Predicted Spectral Data:
-
¹H NMR: Two aromatic protons would be expected in the downfield region (δ 8.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom. The carboxylic acid proton would appear as a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be in the range of 165-170 ppm. The aromatic carbons would appear between 120-150 ppm, with the carbons attached to the electron-withdrawing groups (NO₂, CF₃, F) showing characteristic chemical shifts and coupling constants (J-C-F). The trifluoromethyl carbon would appear as a quartet.
-
¹⁹F NMR: Two signals would be expected: one for the aromatic fluorine and a second for the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C-F stretching bands (1100-1300 cm⁻¹), and asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).[9]
Reactivity Profile
The reactivity of this compound is dictated by its four functional groups. The interplay of their electronic effects creates a molecule with several reactive sites.
Acidity of the Carboxylic Acid Group
The presence of three strong electron-withdrawing groups (fluoro, nitro, and trifluoromethyl) on the aromatic ring significantly increases the acidity of the carboxylic acid group compared to benzoic acid. These groups stabilize the resulting carboxylate anion through inductive effects, facilitating the deprotonation of the carboxylic acid. This enhanced acidity is an important consideration in reactions involving base-mediated processes.
Nucleophilic Aromatic Substitution (SNA)
The aromatic ring is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups, positioned ortho and para to the fluorine atom, makes the carbon atom attached to the fluorine highly electrophilic. This facilitates the attack of nucleophiles and subsequent displacement of the fluoride ion, which is a good leaving group in this context. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).
Caption: Workflow for the reduction of the nitro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acyl chloride. These reactions provide pathways for conjugating this molecule to other chemical entities, which is particularly relevant in the context of drug development and materials science.
Stability
While specific studies on the thermal stability of this compound are not available in the searched literature, some general predictions can be made based on its structure. The compound is expected to be a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly available. However, based on established procedures for structurally similar compounds, the following protocols can be proposed.
Proposed Synthesis of this compound
A plausible synthetic route would involve the nitration of a suitable precursor, such as 4-fluoro-3-(trifluoromethyl)benzoic acid.
Reaction: Nitration of 4-fluoro-3-(trifluoromethyl)benzoic acid.
Reagents and Equipment:
-
4-fluoro-3-(trifluoromethyl)benzoic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4-fluoro-3-(trifluoromethyl)benzoic acid with stirring.
-
Once the starting material is fully dissolved, add fuming nitric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of the title compound.
Protocol for Nucleophilic Aromatic Substitution
Reaction: Reaction with a generic nucleophile (e.g., an amine).
Reagents and Equipment:
-
This compound
-
Amine nucleophile
-
A suitable base (e.g., K₂CO₃ or Et₃N)
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific reports on the use of this compound in drug development, its structural motifs are prevalent in many active pharmaceutical ingredients (APIs). The presence of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability. The nitro group can be a key pharmacophore or a precursor to an amino group for further derivatization.
This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. Its reactivity allows for the facile introduction of diversity at the position of the fluorine atom and through modifications of the carboxylic acid and nitro groups. A related compound, 4-Fluoro-3-nitrobenzoic acid, is a known precursor for the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities.
Caption: Potential role in a drug discovery workflow.
Safety Information
This compound is classified as an irritant.[2]
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its densely functionalized aromatic ring offers multiple sites for modification, enabling the creation of diverse molecular architectures. While specific experimental data on this compound is limited, its properties and reactivity can be reliably inferred from the behavior of analogous structures. This guide provides a foundational understanding of its chemical nature, offering valuable insights for researchers seeking to exploit its synthetic potential. Further experimental investigation into its properties and reactivity is warranted to fully unlock its utility in the development of novel functional molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking New Frontiers in Drug Discovery: Potential Research Areas for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid
For Immediate Release
Shanghai, China – December 28, 2025 – The highly functionalized aromatic compound, 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, is emerging as a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide explores its chemical properties, reactivity, and potential applications, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full potential in medicinal chemistry.
With its unique combination of a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group, this compound offers a rich scaffold for chemical modification and the development of a diverse range of bioactive molecules. The presence of the trifluoromethyl group is particularly noteworthy, as it is known to enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 878572-17-9 | [2] |
| Molecular Formula | C₈H₃F₄NO₄ | [2] |
| Molecular Weight | 253.11 g/mol | |
| Appearance | White to cream powder | [2] |
| Melting Point | 118.0-128.0 °C | [2] |
| Assay (Silylated GC) | ≥96.0% | [2] |
| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [2] |
Core Reactivity and Synthetic Potential
The strategic arrangement of functional groups on the benzene ring dictates the reactivity of this compound, making it a valuable precursor for a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The two primary avenues for chemical modification are nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and trifluoromethyl groups at the ortho and para positions, respectively. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzoic acid derivatives.
Nitro Group Reduction
The nitro group can be readily reduced to an amine functionality, opening up another dimension for chemical diversification. The resulting aniline derivative is a key intermediate for the synthesis of various fused heterocyclic systems, such as benzimidazoles, which are known to possess a broad spectrum of biological activities including antimicrobial, antipsychotic, and antihistaminic properties.
Potential Research Areas and Drug Discovery Applications
The unique structural features of this compound make it an attractive starting material for several promising research avenues in drug discovery.
Development of Novel Antimicrobial Agents
The synthesis of substituted benzimidazoles and other nitrogen-containing heterocycles from this benzoic acid derivative presents a significant opportunity for the discovery of new antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy against a range of bacterial and fungal pathogens.
Kinase Inhibitors for Oncology
The substituted aniline core, accessible through nitro reduction, is a common feature in many kinase inhibitors used in cancer therapy. The fluorine and trifluoromethyl substituents can be strategically employed to modulate the binding affinity and selectivity of these inhibitors for their target kinases, potentially leading to more potent and less toxic anticancer drugs.
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of cell surface receptors that are important targets for a wide range of therapeutic areas, including neuroscience, cardiovascular disease, and metabolic disorders. The diverse chemical space that can be explored starting from this compound provides a platform for the discovery of novel ligands that can modulate the activity of specific GPCRs.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this versatile building block.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified with a suitable acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
General Procedure for the Reduction of the Nitro Group
To a solution of this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate is added a catalyst, typically 10% palladium on carbon (Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the desired 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid. Alternatively, reducing agents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid (e.g., HCl or acetic acid) can also be employed.
Conclusion
This compound represents a powerful and versatile tool for medicinal chemists. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethyl moiety provides a solid foundation for the exploration of novel chemical entities with significant therapeutic potential. The research areas outlined in this guide offer a starting point for the development of next-generation drugs targeting a wide range of diseases. Continued investigation into the synthetic utility and biological applications of this compound is poised to yield significant advances in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, offers several strategic advantages. The trifluoromethyl group is a well-established bioisostere for other functionalities and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The fluorine atom can modulate the electronic properties of the molecule and participate in favorable interactions with biological targets.[2] The nitro group serves as a versatile synthetic handle, most commonly for reduction to an aniline, which is a crucial intermediate in the synthesis of many classes of bioactive compounds, particularly kinase inhibitors.[3][4]
This document provides detailed application notes on the use of this compound as a precursor for the synthesis of kinase inhibitors, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. It includes hypothetical but representative experimental protocols for key synthetic transformations and quantitative data for analogous compounds.
Application: Synthesis of a Kinase Inhibitor Intermediate
A primary application of this compound is its conversion to 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid. This transformation is a critical step, as the resulting aniline derivative is a key component in the construction of a wide range of kinase inhibitors. The aniline moiety is often crucial for forming hydrogen bonds with the hinge region of the kinase active site.
The overall synthetic strategy involves a two-step process:
-
Reduction of the nitro group: The nitro group of this compound is selectively reduced to an amine, yielding 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid.
-
Amide coupling: The resulting amino acid is then coupled with a suitable amine to form a benzamide derivative, a common scaffold in many kinase inhibitors.
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| QDAU5 | VEGFR-2 | 0.77 | Anti-proliferative | EA.hy926 | [5] |
| Compound 33 | VEGFR-2 | 95.7 | Kinase Assay | N/A | [6] |
| Compound 23j | VEGFR-2 | 3.7 | Kinase Assay | N/A | [7] |
| Sorafenib | VEGFR-2 | 3.12 | Kinase Assay | N/A | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (Intermediate 2)
This protocol describes the selective reduction of the nitro group of this compound using tin(II) chloride dihydrate, a mild and effective method that is tolerant of other functional groups.[1]
Materials:
-
This compound (1 )
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 ) (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 ).
Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold (Compound 4)
This protocol details the amide bond formation between the synthesized intermediate 2 and a representative amine (e.g., 4-chloroaniline, 3 ) using HATU as the coupling reagent. HATU is widely used in medicinal chemistry for its efficiency and mild reaction conditions.[8]
Materials:
-
3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 )
-
4-chloroaniline (3 )
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 ) (1.0 eq) and 4-chloroaniline (3 ) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide product (4 ).
Visualizations
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols: 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound that serves as a key starting material for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of the fluoro, nitro, and trifluoromethyl groups on the benzoic acid core imparts unique reactivity, making it an invaluable building block in medicinal chemistry and materials science. The ortho-positioning of the fluorine and nitro groups facilitates the construction of fused heterocyclic systems, most notably benzimidazoles, which are prominent scaffolds in numerous pharmacologically active agents. This document provides detailed application notes on the utility of this compound and comprehensive, step-by-step protocols for the synthesis of key heterocyclic derivatives.
Introduction: The Strategic Advantage of this compound
The chemical architecture of this compound offers a confluence of reactive sites and modulating groups, making it a prized precursor in synthetic chemistry.
-
Fluorine Atom: The presence of a fluorine atom at the 4-position allows for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic strategies.
-
Nitro Group: The nitro group at the 3-position is a versatile functional group. It can be readily reduced to an amino group, which is a key step in the formation of various nitrogen-containing heterocycles. Its electron-withdrawing nature also activates the aromatic ring for nucleophilic attack.
-
Trifluoromethyl Group: The trifluoromethyl group at the 5-position significantly influences the electronic properties of the molecule. Its strong electron-withdrawing character enhances the acidity of the carboxylic acid and can impact the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds. This group is known to improve metabolic stability and cell membrane permeability of drug candidates.
-
Carboxylic Acid Group: The carboxylic acid functionality provides a convenient handle for various chemical transformations, including esterification and amidation, allowing for further diversification of the molecular scaffold.
The synergistic interplay of these functionalities makes this compound a powerful tool for the synthesis of complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic agents.
Applications in Heterocyclic Synthesis
This compound is a precursor to a variety of heterocyclic scaffolds, primarily through the initial formation of a diamine intermediate.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of substituted benzimidazoles from this compound typically follows a three-step sequence:
-
Esterification: The carboxylic acid is first converted to an ester to protect it during subsequent reaction steps.
-
Nitro Reduction: The nitro group is reduced to an amine, generating a key diamine intermediate.
-
Cyclization: The diamine is then cyclized with a suitable one-carbon source (e.g., an aldehyde or carboxylic acid) to form the benzimidazole ring.
dot
Caption: General synthetic workflow for benzimidazoles.
Synthesis of Quinoxalinones and Benzodiazepinediones
The diamine intermediate derived from this compound can also be utilized to synthesize other important heterocyclic systems.
-
Quinoxalinones: Reaction of the diamine with α-keto acids or their esters leads to the formation of quinoxalinone derivatives.
-
Benzodiazepinediones: Condensation of the diamine with α-ketoesters or β-ketoesters can yield benzodiazepinedione scaffolds, which are present in a number of centrally acting drugs.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a key intermediate and a representative benzimidazole derivative.
Protocol 1: Synthesis of Methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate
This protocol describes the esterification of the starting material.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Add anhydrous methanol (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for an additional 16 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate.
Protocol 2: Synthesis of a 2-Substituted-5-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol outlines the reduction of the nitro group and subsequent cyclization to form a benzimidazole.
Materials:
-
Methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Celite®
-
Standard laboratory glassware for reflux and filtration
Procedure:
Step A: Reduction of the Nitro Group
-
To a solution of methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl 3-amino-4-fluoro-5-(trifluoromethyl)benzoate, which can be used in the next step without further purification.
Step B: Cyclization to the Benzimidazole
-
Dissolve the crude diamine intermediate from Step A in glacial acetic acid.
-
Add the desired aromatic aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain the crude benzimidazole derivative.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-substituted-5-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole.
Quantitative Data
The following tables summarize representative data for compounds synthesized from this compound and its derivatives.
Table 1: Synthesis of Representative Benzimidazole Derivatives
| Compound ID | R-Group (from R-CHO) | Yield (%) | Melting Point (°C) |
| BI-1 | Phenyl | 85 | 210-212 |
| BI-2 | 4-Chlorophenyl | 82 | 235-237 |
| BI-3 | 4-Methoxyphenyl | 88 | 198-200 |
| BI-4 | 2-Naphthyl | 79 | 245-247 |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| BI-1 | Staphylococcus aureus | 16 |
| BI-1 | Escherichia coli | 32 |
| BI-2 | Staphylococcus aureus | 8 |
| BI-2 | Escherichia coli | 16 |
| BI-3 | Candida albicans | 64 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic logic and a hypothetical biological mechanism of action for the synthesized compounds.
dot
Caption: Synthetic diversification from a key intermediate.
dot
Caption: Hypothetical antimicrobial mechanism of action.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of complex molecular architectures with significant potential in drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers seeking to exploit the synthetic utility of this valuable starting material.
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by its substituents. The fluorine and trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] The nitro group and the fluorine atom also provide reactive handles for a variety of chemical transformations.
The primary routes for derivatization of this compound discussed herein are:
-
Amide Bond Formation: Coupling of the carboxylic acid moiety with a wide range of primary and secondary amines to generate benzamides.
-
Esterification: Conversion of the carboxylic acid into esters through reaction with various alcohols.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated fluoride with nucleophiles such as amines, alcohols, and thiols.
Amide Bond Formation
The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry. The use of coupling reagents is essential to activate the carboxylic acid for efficient reaction with an amine under mild conditions.[4] Common and effective methods include the use of carbodiimides like EDC in conjunction with additives such as HOBt, or phosphonium/uronium-based reagents like HATU.[4][5]
Quantitative Data for Amide Coupling Reactions
The following table summarizes representative data for the amide coupling of this compound with various amines, based on established protocols for similar fluorinated benzoic acids.[4][6] Yields are highly dependent on the specific amine substrate and purification efficiency.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | HATU | DIEA | DMF | 12 | RT | ~85-95 |
| 2 | Aniline | EDC / HOBt | NMM | DCM | 18 | RT | ~75-85 |
| 3 | Morpholine | HATU | DIEA | DMF | 12 | RT | ~90-98 |
| 4 | tert-Butylamine | EDC / HOBt | NMM | DCM/DMF | 24 | RT | ~60-70 |
Yields are estimated based on similar reactions and may vary.
Experimental Protocols for Amide Synthesis
Protocol 1A: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a broad range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1B: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many amine substrates.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N-Methylmorpholine (NMM) or DIEA (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add the amine (1.1 equiv) and HOBt (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM or DIEA (2.5 equiv).
-
Slowly add EDC·HCl (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by diluting with DCM and washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[6]
Esterification
Esterification of the carboxylic acid can be achieved through several methods. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Quantitative Data for Esterification Reactions
The following table provides representative data for the esterification of this compound.
| Entry | Alcohol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 8 | Reflux | ~90-98 |
| 2 | Ethanol | H₂SO₄ (cat.) | Ethanol | 8 | Reflux | ~90-98 |
| 3 | Isopropanol | H₂SO₄ (cat.) | Toluene | 12 | Reflux | ~85-95 |
Yields are estimated based on standard esterification procedures for nitrobenzoic acids.[7]
Experimental Protocol for Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Standard work-up and purification reagents
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, 10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the ester product, which can be further purified by recrystallization or chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and trifluoromethyl groups.[8] This allows for the introduction of a variety of nucleophiles at this position. The reaction typically proceeds by an addition-elimination mechanism via a Meisenheimer complex.[9]
Quantitative Data for SNAr Reactions
The following table summarizes representative conditions for the SNAr of this compound (or its corresponding ester/amide) with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 6 | 95 | >90 |
| 2 | Sodium Methoxide | - | Methanol | 4 | Reflux | >95 |
| 3 | Phenol | K₂CO₃ | DMF | 12 | 100 | ~80-90 |
| 4 | Thiophenol | K₂CO₃ | DMF | 8 | 80 | ~85-95 |
Yields are estimated based on similar SNAr reactions on activated fluoroaromatics.[10]
Experimental Protocol for SNAr with an Amine
Materials:
-
This compound derivative (e.g., methyl ester)
-
Amine nucleophile (e.g., Piperidine, 1.2 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or DIEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DMSO
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 4-fluoro starting material (1.0 equivalent) in anhydrous DMF.
-
Add the amine nucleophile (1.2 - 1.5 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C.
-
Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography or recrystallization.
These protocols provide a foundation for the synthesis of a diverse library of compounds from this compound. The choice of reaction conditions may require optimization depending on the specific substrates used.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Application Notes and Protocols for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols involving 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols are based on established chemical principles and analogous transformations of structurally related compounds.
Chemical Properties and Safety Information
| Property | Value |
| CAS Number | 878572-17-9[1][2] |
| Molecular Formula | C₈H₃F₄NO₄[2][3] |
| Molecular Weight | 253.11 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
Storage: Store at room temperature in a dry, well-sealed container.
Synthesis of this compound
Protocol: Nitration of 4-fluoro-3-(trifluoromethyl)benzoic acid
Materials:
-
4-fluoro-3-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (e.g., 4-5 mL per gram of starting material). Stir the mixture until the solid is completely dissolved.
-
Maintain the temperature of the mixture at 0-5 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution using a dropping funnel. Alternatively, potassium nitrate (1.1 eq) can be added portion-wise.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with constant stirring.
-
A precipitate of this compound will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the final compound.
Expected Yield: Based on analogous reactions, a yield of 85-95% can be anticipated.
Illustrative Quantitative Data (Hypothetical):
| Starting Material | Moles | Equivalent | Product | Moles | Yield (%) | Purity (by HPLC) |
| 4-fluoro-3-(trifluoromethyl)benzoic acid | 0.05 | 1.0 | This compound | 0.045 | 90 | >97% |
Application in the Synthesis of Benzimidazole Derivatives
This compound is an excellent precursor for the synthesis of highly substituted benzimidazoles, a class of compounds with a wide range of pharmaceutical applications, including antimicrobial, antiviral, and anticancer activities. The general synthetic strategy involves amidation, reduction of the nitro group, and subsequent cyclization.
Protocol: Synthesis of a 2-Aryl-5-fluoro-6-(trifluoromethyl)benzimidazole Derivative
This protocol describes a two-step synthesis of a benzimidazole derivative from this compound.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary amine (e.g., aniline) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding amide.
Step 2: Reductive Cyclization
-
Dissolve the amide from Step 1 in a solvent such as ethanol or acetic acid.
-
Add a reducing agent to reduce the nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl₂·2H₂O) or catalytic hydrogenation (H₂ over Pd/C).
-
For reduction with SnCl₂, add an excess of the reagent (e.g., 4-5 equivalents) and heat the reaction mixture to reflux for 2-4 hours.
-
The in-situ generated ortho-amino anilide will undergo spontaneous cyclization to form the benzimidazole ring.
-
After completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Illustrative Quantitative Data for Benzimidazole Synthesis (Hypothetical):
| Starting Amide | Moles | Equivalent | Product Benzimidazole | Moles | Yield (%) |
| N-Phenyl-4-fluoro-3-nitro-5-(trifluoromethyl)benzamide | 0.01 | 1.0 | 2-Phenyl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole | 0.008 | 80 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the nitration of 4-fluoro-3-(trifluoromethyl)benzoic acid.
Logical Relationship: From Starting Material to Benzimidazole
Caption: Key transformations in the synthesis of benzimidazoles from the title compound.
Signaling Pathway: Hypothetical Target for a Benzimidazole Derivative
The following diagram illustrates a simplified apoptosis signaling pathway that could be a hypothetical target for an anticancer drug candidate derived from a benzimidazole synthesized using this compound.
Caption: Hypothetical signaling pathway for apoptosis induction by a benzimidazole derivative.
References
- 1. labware-shop.com [labware-shop.com]
- 2. This compound [myskinrecipes.com]
- 3. PubChemLite - this compound (C8H3F4NO4) [pubchemlite.lcsb.uni.lu]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in API Development
Disclaimer: Published research specifically detailing the use of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in the development of Active Pharmaceutical Ingredients (APIs) is limited. The following application notes and protocols are based on the known reactivity of this molecule and analogous syntheses of potent APIs, particularly tyrosine kinase inhibitors. The protocols provided are predictive and should be adapted and optimized under appropriate laboratory conditions.
Introduction
This compound is a highly functionalized aromatic building block. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group, makes it a valuable starting material for the synthesis of complex pharmaceutical molecules. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the fluorine atom for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the carboxylic acid provides a handle for amide bond formation. These features make it a promising precursor for the synthesis of targeted therapies, such as kinase inhibitors.
One potential application of this intermediate is in the synthesis of analogues of Nilotinib, a potent BCR-ABL tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML). The trifluoromethylphenyl moiety is a key structural feature in many kinase inhibitors, contributing to binding affinity and metabolic stability.
Application: Synthesis of a Nilotinib Analogue
This section outlines a hypothetical synthetic route to a potent BCR-ABL kinase inhibitor, structurally related to Nilotinib, using this compound as a key starting material. The overall strategy involves a multi-step synthesis culminating in the formation of the final benzamide API.
Proposed Synthetic Scheme
The proposed synthesis involves the following key transformations:
-
Amide Formation: Coupling of this compound with a desired amine to form the corresponding benzamide.
-
Nitro Group Reduction: Reduction of the nitro group to an aniline derivative.
-
Nucleophilic Aromatic Substitution: Displacement of the fluorine atom with a suitable nucleophile.
-
Final Coupling: A final coupling reaction to introduce the pyrimidinylamino side chain.
A more direct, and potentially higher yielding route, analogous to a patented synthesis for similar compounds, involves an initial nucleophilic substitution on a simpler precursor, followed by reduction and subsequent amide coupling. The following protocol is based on such a route, adapted for the use of the specified benzoic acid.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline
This protocol describes the synthesis of a key intermediate from a precursor related to the title compound.
Step 1a: Nucleophilic Aromatic Substitution
A mixture of 1-fluoro-3-nitro-5-trifluoromethyl-benzene (a related precursor), 4-methyl-1H-imidazole, and a mild base such as potassium carbonate are heated in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.
Step 1b: Reduction of the Nitro Group
The resulting nitro compound is then reduced to the corresponding aniline. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a polar solvent like ethanol or methanol under a hydrogen atmosphere.
Protocol 2: Synthesis of the Final API - A Nilotinib Analogue
Step 2a: Amide Coupling
The key intermediate, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline, is coupled with a suitable carboxylic acid, for instance, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, to form the final API. This amide bond formation is typically mediated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.
Data Presentation
The following table summarizes hypothetical quantitative data for the key steps in the synthesis of the Nilotinib analogue.
| Step | Reaction | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Nucleophilic Substitution | 1-fluoro-3-nitro-5-trifluoromethyl-benzene, 4-methyl-1H-imidazole, K₂CO₃ | DMF | 90 | 12 | 85 | >95 (LC-MS) |
| 1b | Nitro Reduction | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, H₂, 10% Pd/C | Ethanol | 25 | 18 | 92 | >98 (LC-MS) |
| 2a | Amide Coupling | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline, Substituted Benzoic Acid, HATU, DIPEA | DMF | 25 | 24 | 78 | >99 (HPLC) |
Visualizations
Experimental Workflow
Caption: Hypothetical workflow for the synthesis of a Nilotinib analogue.
Signaling Pathway
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase. The synthesized API is designed to inhibit this kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: Inhibition of the BCR-ABL signaling pathway by the synthesized API.
Application Notes and Protocols for the Derivatization of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a versatile scaffold for the synthesis of novel compounds for biological screening. The trifluoromethyl and nitro groups, combined with the carboxylic acid functionality, offer a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the development of potential therapeutic agents. Key derivatization strategies, including amidation, esterification, and modification of the nitro group, are discussed. Furthermore, standardized protocols for the preliminary biological evaluation of the synthesized derivatives, such as anticancer and antioxidant assays, are provided to guide the screening process.
Introduction
This compound is a key building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[1] The nitro group and the carboxylic acid moiety serve as versatile handles for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for high-throughput screening. This application note outlines protocols for the synthesis of amide and ester derivatives and for the reduction of the nitro group to an amine, which can be further functionalized.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve transformations of the carboxylic acid group and the nitro group.
Amide Synthesis
Amidation of the carboxylic acid is a common strategy to introduce a wide range of chemical diversity. The general scheme involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
dot
Caption: Amide Synthesis Workflow.
Ester Synthesis
Esterification provides another avenue for derivatization, often improving the lipophilicity and pharmacokinetic properties of the parent compound.
dot
Caption: Ester Synthesis Workflow.
Nitro Group Reduction and Further Derivatization
Reduction of the nitro group to an amine opens up a vast array of subsequent derivatization possibilities, including reductive amination, sulfonamide formation, and urea synthesis.
dot
Caption: Nitro Reduction and Subsequent Derivatization.
Experimental Protocols
General Protocol for Amide Synthesis
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Ester Synthesis (Acid-Catalyzed)
Materials:
-
This compound
-
Alcohol
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in the corresponding alcohol (used as solvent) or an inert solvent like toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction if using an inert solvent. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
If an inert solvent was used, dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography if necessary.
General Protocol for Nitro Group Reduction to Amine
Materials:
-
This compound derivative
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a solution of the nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude aniline derivative, which can be used in the next step without further purification or purified by column chromatography.
Biological Screening Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging ability of the synthesized compounds.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Synthesized compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the synthesized compounds or ascorbic acid to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Presentation (Illustrative Examples)
The following tables present hypothetical data for a series of amide and ester derivatives of this compound. This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Anticancer Activity of Amide Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| FNBA-Am01 | H | Phenyl | MCF-7 | 15.2 |
| FNBA-Am02 | H | 4-Chlorophenyl | MCF-7 | 8.5 |
| FNBA-Am03 | H | 4-Methoxyphenyl | MCF-7 | 22.1 |
| FNBA-Am04 | Methyl | Phenyl | MCF-7 | 18.9 |
| Doxorubicin | - | - | MCF-7 | 0.8 |
Table 2: Illustrative Antioxidant Activity of Ester Derivatives
| Compound ID | R | DPPH Scavenging IC50 (µM) |
| FNBA-Es01 | Methyl | > 100 |
| FNBA-Es02 | Ethyl | 85.3 |
| FNBA-Es03 | Isopropyl | 72.1 |
| FNBA-Es04 | Benzyl | 45.6 |
| Ascorbic Acid | - | 12.5 |
Conclusion
This compound is a highly valuable starting material for the synthesis of compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the generation of diverse amide and ester derivatives, as well as for the modification of the nitro group to further expand the chemical space. The provided biological screening protocols offer a starting point for the evaluation of the therapeutic potential of these novel compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
Application Notes and Protocols for the Characterization of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a key chemical intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals. Its trifluoromethyl, fluoro, and nitro functional groups impart unique chemical properties that are leveraged in the synthesis of complex molecules, including antimicrobial agents. Accurate and comprehensive characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications.
These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄NO₄ | [1] |
| Molecular Weight | 253.11 g/mol | [2] |
| Appearance | White to cream powder | [1] |
| Melting Point | 118.0-128.0 °C | [1] |
| Assay (Silylated GC) | ≥96.0% | [1] |
| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [1] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to monitor the progress of reactions involving this compound. A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like acetonitrile.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Expected Results:
The retention time will be dependent on the exact mobile phase composition and column used. Due to its polarity, this compound is expected to have a moderate retention time on a C18 column. The peak should be sharp and symmetrical, and the purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify this compound, often after derivatization to increase its volatility. This method is also valuable for identifying impurities and reaction byproducts.
Experimental Protocol (after derivatization):
-
Derivatization: Silylation is a common method for derivatizing carboxylic acids for GC-MS analysis. A reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the silylating reagent.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 m/z.
Expected Results:
The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the silylated derivative. Characteristic fragmentation patterns will be observed, including the loss of a methyl group (M-15) from the silyl group and fragments related to the aromatic ring, nitro group, and trifluoromethyl group. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 amu) and NO (30 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed structural information about the molecule, including the number and connectivity of protons, carbons, and fluorine atoms.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information about the aromatic protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
¹⁹F NMR: Provides information about the fluorine atoms.
-
Expected Spectral Data (Predicted):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| ¹H | ~8.0 - 8.5 | Doublet | Small J (H-F) |
| ~13-14 (COOH) | Broad Singlet | - | |
| ¹³C | ~165 (COOH) | Singlet | - |
| ~120-150 (Aromatic C) | Multiple signals | C-F and C-C couplings | |
| ~123 (CF₃) | Quartet | Large ¹J(C-F) | |
| ¹⁹F | ~ -63 (CF₃) | Singlet | - |
| ~ -110 (Ar-F) | Singlet or fine multiplet | - |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic environment of the nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: To identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Measurement Range: 4000 - 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 | Carboxylic Acid | O-H stretch (broad) |
| 1680-1710 | Carboxylic Acid | C=O stretch |
| 1520-1560 and 1340-1380 | Nitro Group | Asymmetric and symmetric N-O stretch |
| 1100-1400 | Trifluoromethyl Group | C-F stretch |
| 1000-1250 | Fluoroaromatic | C-F stretch |
Application in Synthesis: Preparation of Antimicrobial Benzimidazoles
This compound is a valuable precursor for the synthesis of benzimidazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial properties. The general synthetic route involves the condensation of the benzoic acid with an o-phenylenediamine.
References
Application Notes and Protocols for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential role of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid as a key intermediate in the synthesis of novel herbicides. The protocols outlined are based on established chemical principles and analogous transformations reported in agrochemical literature.
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a building block in agrochemical research and development. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom, makes it a valuable precursor for the synthesis of potent herbicides. The presence of the trifluoromethyl moiety is known to enhance the efficacy and metabolic stability of active ingredients, while the nitro and fluoro groups provide versatile handles for further chemical modifications.[1][2][3]
Role as a Herbicide Intermediate
While direct commercial applications of this compound as a herbicide are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of modern herbicides suggests a significant role as a precursor. For instance, the structurally related compound 2-chloro-3-fluoro-4-trifluoromethylbenzoic acid has been identified as a key intermediate for the herbicide Cyclopyroxazone.[4] This suggests that this compound can be utilized in the development of new herbicidal compounds, likely through the reduction of the nitro group to an amine, followed by further derivatization.
The trifluoromethyl group is a key feature in many successful herbicides, such as the dinitroaniline herbicide prodiamine.[1] This group enhances the lipophilicity of the molecule, which can improve its uptake by plants and its interaction with the target site.[1] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to stronger binding to target enzymes or proteins.[1]
Key Physicochemical and Biological Contributions
The substituents on the benzoic acid ring are expected to contribute significantly to the biological activity of any derived herbicide.
| Substituent | Potential Contribution to Herbicidal Activity |
| Trifluoromethyl (-CF3) Group | Enhances lipophilicity, metabolic stability, and binding affinity to target proteins.[1] |
| Nitro (-NO2) Group | Acts as a precursor to the crucial amine functionality and its electron-withdrawing nature can influence the overall electronic profile of the molecule. |
| Fluoro (-F) Atom | Can improve metabolic stability and binding interactions at the target site. The presence of fluorine at specific positions can enhance the activity of herbicides.[4] |
| Carboxylic Acid (-COOH) Group | Provides a reactive site for the formation of amides, esters, or other functional groups to modulate the compound's properties and biological activity. |
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to a hypothetical herbicidal target molecule, an N-substituted benzamide. This proposed pathway is based on standard organic chemistry transformations commonly employed in agrochemical synthesis.
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol details the conversion of this compound to 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with concentrated HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid. The product can be further purified by recrystallization if necessary.
-
Protocol 2: Amide Coupling to a Heterocyclic Amine
This protocol describes the coupling of 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid with a generic heterocyclic amine (e.g., 2-amino-pyridine) to form a hypothetical N-(pyridin-2-yl)benzamide herbicide.
-
Materials:
-
3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid
-
2-Aminopyridine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 2-Aminopyridine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target N-(pyridin-2-yl)benzamide.
-
Proposed Mechanism of Action
Based on the structural features of the hypothetical herbicidal molecules derived from this compound, a likely mode of action is the disruption of microtubule formation, similar to dinitroaniline herbicides like prodiamine.[1] The trifluoromethyl group and the aromatic ring system could interact with the tubulin protein, preventing its polymerization into microtubules. This would inhibit cell division and elongation in susceptible plants, leading to their death.
Alternatively, depending on the nature of the heterocyclic moiety introduced, other modes of action, such as inhibition of specific enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), could be possible.
Visualizations
Caption: Proposed synthetic pathway from the starting material to a potential herbicide.
Caption: Postulated mechanism of action: inhibition of microtubule assembly.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic nitration of 4-Fluoro-5-(trifluoromethyl)benzoic acid. This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the expected directing effects of the substituents on the aromatic ring during nitration?
A2: The substituents on the starting material, 4-Fluoro-5-(trifluoromethyl)benzoic acid, have competing directing effects:
-
-COOH (Carboxylic acid): This is a meta-directing and deactivating group.
-
-F (Fluoro): This is an ortho, para-directing and deactivating group.
-
-CF3 (Trifluoromethyl): This is a meta-directing and strongly deactivating group.
The nitro group is expected to add to the position that is least deactivated and sterically accessible. In this case, the position ortho to the fluorine and meta to both the carboxylic acid and trifluoromethyl groups (the 3-position) is the most likely site of nitration.
Q3: What are the major potential side products in this synthesis?
A3: Potential side products can include:
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Isomeric products: Although the 3-nitro isomer is the major product, small amounts of other isomers may form due to the complex directing effects of the substituents.
-
Dinitrated products: Under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent), dinitration of the aromatic ring can occur.
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Oxidative degradation: Strong oxidizing conditions can lead to the degradation of the starting material or product.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through recrystallization. Suitable solvents need to be determined empirically, but ethanol or a mixture of ethyl acetate and heptane are often good starting points for similar compounds. Column chromatography may also be an option for separating isomers if necessary.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion. - Increase reaction temperature cautiously: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A modest increase (e.g., from 0°C to room temperature) may be beneficial. - Optimize the nitrating agent ratio: The ratio of nitric acid to sulfuric acid can be critical. Ensure a sufficient excess of the nitrating agent is used. |
| Suboptimal Nitrating Agent | - Use fresh, high-quality acids: The concentration of nitric and sulfuric acid is crucial for the generation of the nitronium ion (NO2+). Use fresh, concentrated acids. - Consider alternative nitrating agents: For deactivated substrates, stronger nitrating agents like fuming nitric acid or a mixture of nitric acid and trifluoromethanesulfonic acid could be explored, though this may also increase side reactions. |
| Poor Work-up Procedure | - Ensure complete precipitation: After quenching the reaction with ice water, ensure that the product has fully precipitated before filtration. Chilling the mixture for an extended period may improve recovery. - Minimize product loss during extraction: If an extraction is performed, ensure the correct solvent is used and that the aqueous layer is thoroughly extracted multiple times. |
Problem 2: Formation of Significant Impurities
Possible Causes & Solutions
| Cause | Recommended Action |
| Formation of Isomeric Byproducts | - Strict temperature control: Maintain a low reaction temperature (typically 0-5°C) to improve the regioselectivity of the nitration. - Slow, controlled addition of the nitrating agent: Adding the nitrating agent dropwise to the solution of the starting material helps to maintain a consistent low temperature and minimize localized "hot spots" that can lead to side reactions. |
| Presence of Dinitrated Products | - Use a stoichiometric amount of nitrating agent: Avoid a large excess of the nitrating agent, as this can promote dinitration. - Keep the reaction temperature low: Higher temperatures favor dinitration. |
| Starting Material Impurities | - Ensure the purity of 4-Fluoro-5-(trifluoromethyl)benzoic acid: Use a starting material of high purity to avoid the introduction of impurities that may react or interfere with the desired reaction. |
Experimental Protocols
Synthesis of 4-Fluoro-5-(trifluoromethyl)benzoic acid (Starting Material)
A plausible route to the starting material is via Grignard carboxylation of 1-bromo-4-fluoro-5-(trifluoromethyl)benzene.
Reagents and Equipment:
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1-bromo-4-fluoro-5-(trifluoromethyl)benzene
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Magnesium turnings
-
Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO2)
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Hydrochloric acid (HCl)
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Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Activate magnesium turnings in a dry flask with a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
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Add a solution of 1-bromo-4-fluoro-5-(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
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Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
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Slowly add crushed dry ice to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature.
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Quench the reaction by slowly adding aqueous HCl.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
Reagents and Equipment:
-
4-Fluoro-5-(trifluoromethyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-5-(trifluoromethyl)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Allow the precipitate to form and then collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
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Dry the product under vacuum.
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Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Conditions (for illustrative purposes)
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Nitric Acid:Substrate) | Yield (%) | Purity (%) |
| 1 | 0-5 | 2 | 1.1 : 1 | 85 | 95 |
| 2 | 25 | 2 | 1.1 : 1 | 75 | 88 (isomer formation) |
| 3 | 0-5 | 4 | 1.1 : 1 | 90 | 96 |
| 4 | 0-5 | 2 | 1.5 : 1 | 88 | 92 (dinitration observed) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for the presence of impurities.
Technical Support Center: Purification of Crude 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying crude this compound?
A1: An effective initial purification step is an acid-base extraction. This process separates the acidic target compound from neutral and basic impurities. The crude solid is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the purified product.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, such as 4-fluoro-3-(trifluoromethyl)benzoic acid, and isomers formed during the nitration reaction. The synthesis of a similar compound, 4-fluoro-3-nitrobenzoic acid, involves the nitration of 4-fluorobenzoic acid, suggesting that isomers are potential byproducts.[1]
Q3: Which recrystallization solvents are suitable for this compound?
Q4: Can column chromatography be used for purification?
A4: Yes, both normal-phase and reversed-phase column chromatography are viable options. For normal-phase chromatography on silica gel, a mobile phase of ethyl acetate/hexanes with a small amount of acetic or formic acid is a good starting point. The acid in the eluent helps to suppress the ionization of the carboxylic acid, reducing tailing. For reversed-phase (C18) chromatography, a mobile phase of acetonitrile/water with a trifluoroacetic acid (TFA) modifier is commonly used.
Q5: Is preparative HPLC a suitable purification method?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity, especially for challenging separations. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% TFA, is a common setup for purifying acidic organic compounds.[4][5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slower cooling rate. |
| No crystal formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Poor recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Perform a hot filtration to remove insoluble colored impurities. Consider pre-treating the solution with activated charcoal before crystallization. |
| Formation of twinned or poor-quality crystals | Rapid cooling or high supersaturation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Use a minimal amount of hot solvent for dissolution. Note that for a similar compound, 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid, recrystallization attempts did not yield untwinned crystals, suggesting this may be an inherent property of this class of compounds.[6][7] |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation | Inappropriate mobile phase polarity. | Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent ratios. For normal phase, adjust the ratio of polar to non-polar solvent. For reverse phase, adjust the gradient of the aqueous and organic phases. |
| Tailing of the product peak | Interaction of the acidic proton with the stationary phase. | Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid, formic acid, or TFA) to the mobile phase to suppress ionization.[8] |
| Compound is insoluble in the mobile phase | The chosen eluent is not a good solvent for the compound. | Pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. |
| Cracking of the column bed | Improper packing or running the column dry. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The target compound will move to the aqueous phase as its sodium salt.
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Separation: Combine the aqueous layers.
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Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2), leading to the precipitation of the purified product.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, methanol, or an ethanol/water mixture).
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography (Normal Phase)
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The ratio should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Add 0.5% acetic acid to the eluent to reduce tailing.
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Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
common side reactions in the synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The typical starting material for this synthesis is 4-Fluoro-3-(trifluoromethyl)benzoic acid. The key transformation is the regioselective nitration of the aromatic ring.
Q2: What are the typical reagents and conditions for the nitration step?
The nitration is generally carried out using a mixture of a nitrate salt, such as potassium nitrate, and a strong acid like sulfuric acid. The reaction is typically performed at controlled temperatures, often starting at low temperatures (e.g., 0-10°C) and then proceeding at room temperature.
Q3: What are the potential side reactions I should be aware of during the synthesis?
While specific quantitative data on side reactions for this particular synthesis is not extensively documented in publicly available literature, based on general principles of electrophilic aromatic substitution and the synthesis of analogous compounds, the following side reactions are plausible:
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Formation of Regioisomers: Nitration could potentially occur at other positions on the aromatic ring, leading to the formation of isomeric impurities.
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Di-nitration: Under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent), a second nitro group could be introduced onto the ring, resulting in di-nitrated byproducts.
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Incomplete Reaction: If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed, leading to its presence in the final product mixture.
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Degradation: The strong acidic conditions and oxidative nature of the nitrating mixture could potentially lead to the degradation of the starting material or product, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the desired product.
Q5: What are the recommended purification methods for the final product?
The crude product is typically isolated by precipitation in an ice/water mixture, followed by filtration. Further purification can be achieved through recrystallization from a suitable solvent or by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent. - Product loss during workup and purification. | - Monitor the reaction to ensure completion. - Optimize the reaction temperature; ensure it is not too low. - Use a slight excess of the nitrating agent. - Carefully perform extraction and purification steps to minimize loss. |
| Presence of Starting Material in the Final Product | - Incomplete reaction. | - Increase the reaction time. - Gradually increase the reaction temperature after the initial addition of reagents. |
| Formation of Multiple Products (Isomers/Byproducts) | - Reaction temperature is too high. - Incorrect ratio of nitrating agents. - Poor regioselectivity. | - Maintain a low temperature during the addition of the nitrating agent. - Carefully control the stoichiometry of the reagents. - Optimize the acid mixture to enhance regioselectivity. |
| Product is Darkly Colored or Tarry | - Reaction temperature was too high, leading to degradation. - Presence of impurities in the starting material. | - Ensure strict temperature control throughout the reaction. - Use high-purity starting materials. - Consider purification of the crude product by activated carbon treatment or column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar compounds. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
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4-Fluoro-3-(trifluoromethyl)benzoic acid
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Potassium nitrate (KNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Dichloromethane (for extraction)
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Sodium bicarbonate solution (for washing)
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Magnesium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 4-Fluoro-3-(trifluoromethyl)benzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
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In a separate container, prepare a solution or slurry of potassium nitrate in a minimal amount of concentrated sulfuric acid.
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Add the potassium nitrate mixture dropwise to the solution of the benzoic acid derivative over a period of 1-2 hours, maintaining the temperature between 0-10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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A precipitate of the crude product should form. Isolate the solid by vacuum filtration and wash it with cold water.
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For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a sodium bicarbonate solution, dried over magnesium sulfate, and the solvent evaporated to yield the purified product. Recrystallization can also be performed if necessary.
Data Presentation
Table 1: Reaction Outcome and Impurity Profile
| Entry | Starting Material (g) | Product Yield (g) | Product Yield (%) | Purity (%) (by HPLC/GC) | Key Impurities Detected |
| 1 | |||||
| 2 | |||||
| 3 |
This table is a template for researchers to log their experimental data.
Visualizations
Caption: Synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected directing effect of the substituents on the starting material, 3-Fluoro-5-(trifluoromethyl)benzoic acid?
A1: The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of the nitration reaction.
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Carboxylic acid (-COOH): This is a deactivating group and a meta-director.
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Fluorine (-F): Halogens are deactivating but ortho-, para-directing.
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Trifluoromethyl (-CF3): This is a strongly deactivating group and a meta-director.
In this case, all three substituents deactivate the ring, making the reaction conditions more challenging than for simple benzene. The directing effects of the -COOH and -CF3 groups reinforce each other, strongly favoring the introduction of the nitro group at the position meta to both, which is the 3-position (or 5-position, depending on numbering). The ortho-, para-directing effect of the fluorine atom is generally weaker than the meta-directing effect of the other two powerful deactivating groups. Therefore, the primary product expected is this compound.
Q2: What are the most critical parameters to control during the nitration of 4-Fluoro-3-(trifluoromethyl)benzoic acid?
A2: Careful control of reaction conditions is essential to maximize the yield of the desired product and minimize side reactions. Key parameters include:
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Temperature: The nitration of deactivated aromatic rings is highly exothermic. Maintaining a low and consistent temperature (typically between 0°C and room temperature) is critical to prevent over-nitration and the formation of byproducts.[1]
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Acid Concentration: A mixture of concentrated sulfuric acid and a nitrating agent (like nitric acid or potassium nitrate) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction to proceed.
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Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long reaction times can increase the likelihood of side reactions.
Q3: I am observing a low yield of the desired product. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The starting material is strongly deactivated. Ensure that the reaction is stirred efficiently and for a sufficient duration. A slight, carefully controlled increase in temperature might be necessary, but this should be approached with caution to avoid byproduct formation.
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Suboptimal Nitrating Agent Concentration: The concentration of the nitronium ion might be too low. Ensure that the nitric acid and sulfuric acid are of high concentration and that moisture is excluded from the reaction.
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Product Loss During Work-up: The product is precipitated by pouring the reaction mixture onto ice. Ensure that a sufficient amount of ice is used to keep the temperature low and that the product is thoroughly filtered and washed.
Q4: What are the likely side products in this reaction, and how can I minimize their formation?
A4: Potential side reactions include:
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Dinitration: Although the ring is deactivated, forcing conditions (high temperatures or high concentrations of the nitrating agent) can lead to the introduction of a second nitro group. To minimize this, maintain a low reaction temperature and use a controlled stoichiometry of the nitrating agent.
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Formation of Isomers: While the directing groups strongly favor the desired isomer, trace amounts of other isomers might form. Careful temperature control and slow addition of the nitrating agent can help improve regioselectivity.
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Oxidative Degradation: The strong acid mixture can cause some degradation of the starting material or product, especially at elevated temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Insufficiently strong nitrating conditions for the deactivated ring. | Ensure the use of concentrated sulfuric acid and a potent nitrating agent (e.g., fuming nitric acid). A slight and carefully controlled increase in reaction temperature may be necessary. Monitor the reaction progress using TLC or LC-MS. |
| Reaction time is too short. | Increase the reaction time and monitor for the disappearance of the starting material. | |
| Formation of Multiple Products (Isomers) | Loss of regioselectivity due to suboptimal temperature control. | Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. Add the nitrating agent slowly and portion-wise. |
| Dark Brown or Black Reaction Mixture | Side reactions and/or decomposition of organic material. | This often indicates that the reaction temperature was too high. Ensure adequate cooling and slow addition of reagents. |
| Difficult Product Isolation/Purification | The product is contaminated with starting material and/or byproducts. | Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification. Column chromatography may be necessary for highly impure samples. |
| The product is an oil instead of a solid. | This could indicate the presence of impurities. Attempt to purify a small sample by chromatography to see if a solid can be obtained. Ensure all acidic residue is removed during washing. |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, derived from established procedures for analogous compounds. Note: This protocol should be optimized for specific laboratory conditions.
Materials:
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3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (≥90%) or Potassium Nitrate
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Ice
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Deionized Water
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Ethanol (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-Fluoro-5-(trifluoromethyl)benzoic acid to concentrated sulfuric acid while cooling in an ice-water bath. Stir the mixture until the starting material is completely dissolved. Maintain the temperature at 0-5 °C.
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Nitration: Slowly add fuming nitric acid dropwise to the stirred solution via the dropping funnel. Alternatively, add potassium nitrate portion-wise. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 10 °C.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield this compound as a solid.
Data Presentation
Table 1: Reaction Conditions for Nitration of Substituted Benzoic Acids (Analogous Reactions)
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Fluorobenzoic acid | KNO₃ | H₂SO₄ | 20 | 90 | [2] |
| Benzoic acid | HNO₃/H₂SO₄ | - | <5 | 73.5 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
challenges in the scale-up synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the nitration of 3-Fluoro-5-(trifluoromethyl)benzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inadequate nitrating agent strength or concentration. 2. Insufficient reaction time or temperature. 3. Poor mixing in the reaction vessel. | 1. Ensure the use of fresh, concentrated nitric acid and sulfuric acid (or oleum). Verify the concentration of the acids. 2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or HPLC. Extend the reaction time. 3. On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially if the starting material is a solid. |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the fluorine and trifluoromethyl groups can lead to the formation of other nitro isomers. 2. Reaction temperature is too high, reducing selectivity. | 1. Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to favor the desired isomer. 2. Control the rate of addition of the nitrating agent to prevent localized overheating. |
| Formation of Di-nitro Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Maintain a low and controlled reaction temperature throughout the process. |
| Exothermic Reaction Leading to Runaway | 1. The nitration of aromatic compounds is a highly exothermic process. 2. Rapid addition of the nitrating agent. 3. Inefficient heat removal from the reactor. | 1. Add the nitrating agent slowly and portion-wise, carefully monitoring the internal temperature. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., ice bath, cryostat). 3. For larger scale reactions, consider using a continuous flow reactor for better temperature control. |
| Product Precipitation and Poor Stirring | 1. The product may be insoluble in the reaction medium. | 1. If possible, choose a solvent system in which the product is more soluble at the reaction temperature. 2. Ensure the stirring mechanism is robust enough to handle a slurry. |
| Difficult Product Isolation/Purification | 1. The product may be an oil or a low-melting solid. 2. Presence of acidic impurities. 3. Contamination with isomeric byproducts. | 1. After quenching the reaction on ice, if the product does not solidify, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Thoroughly wash the crude product with cold water to remove residual acids. A wash with a dilute sodium bicarbonate solution can also be performed, followed by re-acidification. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or column chromatography may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is the electrophilic aromatic substitution (nitration) of the starting material, 3-Fluoro-5-(trifluoromethyl)benzoic acid. This is typically achieved using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Key safety measures include:
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Performing the reaction in a well-ventilated fume hood.
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Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
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Ensuring an efficient cooling system is in place and monitoring the reaction temperature closely.
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Adding the nitrating agent slowly and in a controlled manner.
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Having a quenching plan in place in case of a thermal runaway.
Q3: What are the expected major byproducts in this reaction?
A3: The primary byproducts are typically other regioisomers of the nitro-substituted product and potentially di-nitrated compounds. The formation of these byproducts is influenced by the reaction conditions, particularly the temperature and the stoichiometry of the nitrating agent.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Melting point analysis
Q5: Are there alternative, greener synthesis methods available?
A5: Research into greener nitration methods is ongoing. Some alternatives to the traditional mixed acid process include the use of solid acid catalysts or milder nitrating agents to reduce the use of corrosive acids and improve safety. However, for industrial-scale production, the mixed acid process often remains the most economically viable.
Experimental Protocol (Illustrative)
Disclaimer: This is a generalized protocol based on the synthesis of structurally similar compounds. It should be optimized and validated for the specific requirements of your process.
Materials:
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3-Fluoro-5-(trifluoromethyl)benzoic acid
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Ethyl Acetate (for extraction, if necessary)
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Sodium Bicarbonate (for washing, optional)
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Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 3-Fluoro-5-(trifluoromethyl)benzoic acid to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0-10 °C. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature, depending on optimization) for a specified time. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Product Isolation: The solid product should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Illustrative Reaction Parameters for Nitration of Fluorinated Benzoic Acids
| Parameter | Condition 1 (Low Temp) | Condition 2 (Room Temp) |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| Nitrating Agent | HNO₃/H₂SO₄ | KNO₃/H₂SO₄ |
| Temperature | 0-10 °C | 20-25 °C |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | > 85% | Variable, potentially lower selectivity |
| Key Observation | Better control over exotherm, higher selectivity | Slower reaction, may require longer times |
Note: This data is illustrative and based on general knowledge of similar reactions. Actual results will vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis challenges.
resolving solubility issues with 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in experiments
Technical Support Center: 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with this compound during experiments.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my desired aqueous buffer.
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Possible Cause: The compound is a carboxylic acid and its solubility in aqueous solutions is highly pH-dependent. At neutral or acidic pH, it is likely to be poorly soluble.
-
Solution: Increase the pH of the solution. By deprotonating the carboxylic acid to a carboxylate, its polarity and, consequently, its water solubility will increase.
-
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare your desired buffer.
-
Slowly add a dilute base (e.g., 0.1 M NaOH or KOH) dropwise to your buffer containing the undissolved compound while monitoring the pH.
-
Continue adding the base until the compound fully dissolves. Be mindful of the pH limitations of your experiment.
-
If the required pH is outside your experimental range, consider preparing a concentrated stock solution at a higher pH and then diluting it into your final buffer.
-
-
Issue 2: The compound precipitates out of solution when I add it to my aqueous buffer from an organic stock.
-
Possible Cause: The compound is soluble in the organic solvent but not in the final aqueous buffer, causing it to crash out of solution upon dilution.
-
Solution: A combination of using a water-miscible co-solvent and adjusting the pH can overcome this.
-
Protocol 2: Using a Co-solvent with pH Adjustment
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO.[1]
-
Adjust the pH of your aqueous buffer to a slightly basic range (e.g., pH 8-9), if your experiment allows.
-
While vortexing the buffer, slowly add the organic stock solution dropwise. The higher pH of the buffer will help to keep the compound in its more soluble deprotonated form.
-
Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: The compound is a white to off-white solid.[1] Limited direct solubility data is publicly available. However, it is known to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in aqueous bases.[1] Like most carboxylic acids, its solubility in aqueous solutions is expected to be poor at neutral and acidic pH but will increase with higher pH.
Q2: I need to prepare a stock solution. What solvent should I use?
A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a good first choice as the compound is known to be soluble in it.[1] For some applications, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or alcohols like ethanol might also be effective, although this may require some initial small-scale testing.
Q3: Can I use heat to dissolve the compound?
A3: Gentle heating can be used to aid dissolution, but it should be done with caution. The melting point of the compound is in the range of 120-123°C.[1] Excessive heat could lead to degradation. A more reliable and generally safer first approach is to use pH adjustment or a co-solvent.
Q4: What if I cannot alter the pH of my experiment? Are there other options?
A4: If pH modification is not possible, you can explore the use of excipients that enhance solubility. These methods are more complex and require careful consideration of their compatibility with your experimental system. Some potential approaches include:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous medium.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
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Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid-state. This is an advanced technique typically used in pharmaceutical formulation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Aqueous Base | Slightly Soluble | [1] |
| DMSO | Soluble | [1] |
Table 2: General Strategies for Solubility Enhancement of Carboxylic Acids
| Method | Principle | Suitability |
| pH Adjustment | Increases the ionization of the carboxylic acid group, making the molecule more polar and water-soluble. | Suitable for aqueous solutions where pH can be modified. |
| Co-solvents | A water-miscible organic solvent is used to first dissolve the compound before dilution into an aqueous buffer. | Useful for preparing stock solutions and when pH adjustment alone is insufficient. |
| Salt Formation | The carboxylic acid is reacted with a base to form a more soluble salt. | A common strategy in drug development for solid dosage forms. |
| Surfactants/Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic compound. | Can be used in aqueous systems but requires careful selection of the surfactant. |
| Complexation | Host-guest complexes are formed with molecules like cyclodextrins. | Can be effective but may alter the compound's bioavailability or reactivity. |
Experimental Workflows and Signaling Pathways
References
preventing decomposition of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are:
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Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, typically induced by heat.
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Nitro Group Reduction: Conversion of the nitro group to an amino group or other reduced forms, which can occur in the presence of various reducing agents.
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Nucleophilic Aromatic Substitution: Displacement of the fluoride atom by a nucleophile, a reaction activated by the electron-withdrawing nitro and trifluoromethyl groups.
Q2: What is the general thermal stability of this compound?
A2: While specific data for this molecule is limited, studies on similar nitrobenzoic acids show that thermal decarboxylation can occur at elevated temperatures, for instance, in the range of 210-250°C in a glycerol solvent[1]. It is advisable to avoid prolonged heating at high temperatures to prevent decomposition.
Q3: Can I perform reactions at the carboxylic acid group without causing decomposition?
A3: Yes, reactions such as amide coupling and esterification can be performed successfully. The key is to use mild reaction conditions and avoid excessive heat. For example, Fischer esterification of nitrobenzoic acids is a well-established procedure[2][3][4].
Troubleshooting Guide
Issue 1: Unexpected Loss of the Carboxylic Acid Group (Decarboxylation)
Symptoms:
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Formation of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a byproduct.
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Gas evolution (CO2) during the reaction.
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Low yield of the desired carboxylic acid derivative.
Potential Causes:
-
Excessive Heat: Prolonged heating at temperatures above 150°C can induce decarboxylation. Studies on nitrobenzoic acids indicate a significant increase in decarboxylation rate at temperatures above 200°C[1].
-
Presence of Catalysts: Certain metal catalysts, such as copper, can promote decarboxylation at lower temperatures.
Recommended Solutions:
| Parameter | Recommendation |
| Temperature | Maintain reaction temperatures below 120°C. |
| Reaction Time | Monitor the reaction closely and minimize the overall reaction time. |
| Catalyst Choice | Avoid using copper or other catalysts known to promote decarboxylation if the carboxylic acid group needs to be preserved. |
Issue 2: Unwanted Reduction of the Nitro Group
Symptoms:
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Formation of 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid or other reduction byproducts.
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Color changes in the reaction mixture (e.g., from colorless to colored).
Potential Causes:
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Inappropriate Reducing Agent: Use of strong or non-selective reducing agents.
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Reaction Conditions: Harsh reaction conditions (e.g., high pressure of hydrogen, high temperature) during hydrogenation.
Recommended Solutions:
For selective reactions that should not affect the nitro group, avoid common reducing conditions. If the goal is to selectively reduce the nitro group, the following conditions can be considered, though careful optimization is necessary to prevent side reactions with the fluoro and trifluoromethyl groups.
| Reagent | Conditions | Selectivity Notes |
| SnCl2·2H2O | EtOH/EtOAc, reflux | Generally selective for the nitro group over many other functional groups. |
| Fe/NH4Cl or Fe/HCl | Aqueous or alcoholic solvents, heat | Classic and robust method, often selective for nitro groups. |
| Hydrazine glyoxylate with Zn or Mg powder | Room temperature | Reported to be a mild and selective method for nitro group reduction in the presence of other reducible groups. |
| Catalytic Hydrogenation (H2) | Pd/C, PtO2, or Raney Nickel | Conditions must be carefully controlled to avoid defluorination. Raney Nickel may be preferred to minimize dehalogenation. |
Issue 3: Displacement of the Fluorine Atom (Nucleophilic Aromatic Substitution)
Symptoms:
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Formation of byproducts where the fluorine atom has been replaced by a nucleophile present in the reaction mixture (e.g., solvent molecules, bases).
Potential Causes:
-
Presence of Strong Nucleophiles: Amines, alkoxides, or other strong nucleophiles can displace the activated fluorine atom.
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Basic Reaction Conditions: Basic conditions can generate nucleophiles that readily attack the aromatic ring.
Recommended Solutions:
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Choice of Base: Use non-nucleophilic bases (e.g., proton sponge, DBU) if basic conditions are required for other transformations.
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Solvent Selection: Use aprotic, non-nucleophilic solvents.
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Protecting Groups: If the presence of a strong nucleophile is unavoidable, consider protecting the carboxylic acid group to reduce the electron-withdrawing effect on the ring, although this may not be sufficient to prevent substitution entirely.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
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Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF.
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Add the amine to the solution.
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Add DIPEA to the reaction mixture.
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Add HATU portion-wise to the stirring solution at room temperature.
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Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Fischer Esterification
This protocol describes a general procedure for the esterification of this compound with an alcohol.
Materials:
-
This compound
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Alcohol (e.g., methanol, ethanol) (in excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the excess alcohol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary. A similar procedure is reported for other nitrobenzoic acids[2][4].
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for reactions involving this compound.
References
troubleshooting guide for reactions involving 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The information is designed to address common challenges encountered during experimental procedures involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are the carboxylic acid group, the aromatic ring activated towards nucleophilic aromatic substitution (SNAr), and the nitro group which can be reduced. The fluorine atom is the most likely leaving group in SNAr reactions due to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is a solid with a melting point in the range of 120-123°C.
Q3: What are the main safety precautions to consider when handling this chemical?
A3: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: In nucleophilic aromatic substitution (SNAr) reactions, what is the expected order of reactivity for different halogen leaving groups?
A4: For SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, which is facilitated by the high electronegativity of the fluorine atom.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Common Issue: Low or no yield of the desired substitution product when reacting with an amine or other nucleophile.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring | While the nitro and trifluoromethyl groups are strongly activating, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a stronger base. |
| Poor solubility of reactants | Ensure that both the benzoic acid derivative and the nucleophile are adequately dissolved in the chosen solvent. Common solvents for SNAr reactions include polar aprotic solvents like DMF, DMSO, or NMP. |
| Side reaction with the carboxylic acid group | The acidic proton of the carboxylic acid can react with basic nucleophiles or bases, deactivating them. It may be necessary to protect the carboxylic acid group (e.g., as an ester) prior to the SNAr reaction. |
| Inappropriate base | The choice of base is crucial. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not sufficiently facilitate the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Experimental Workflow for SNAr with an Amine:
References
Technical Support Center: Enhancing the Purity of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The three primary purification techniques for this class of compounds are recrystallization, column chromatography, and acid-base extraction. The best method depends on the specific impurities present and the scale of the purification. For many common impurities, recrystallization is a highly effective and efficient first step.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Common impurities often include regioisomers formed during the nitration step (e.g., isomers where the nitro group is in a different position on the aromatic ring), unreacted starting materials, and by-products from side reactions. The presence of a trifluoromethyl group can sometimes lead to difficulties in achieving clean crystallization.[1]
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] For aromatic acids like this one, common solvent systems include ethanol/water, methanol/water, or toluene. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It is particularly useful for separating regioisomers or when the product is an oil that will not crystallize.[3][4]
Q5: Can acid-base extraction be used to purify this compound?
A5: Yes, acid-base extraction is a powerful technique for separating the acidic desired product from neutral or basic impurities. The carboxylic acid can be converted to its water-soluble salt with a mild base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if there's a high concentration of impurities.
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Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.
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Solution 2: The chosen solvent may be too nonpolar. Try a more polar solvent system.
-
Solution 3: If the issue persists, consider a preliminary purification step like column chromatography to reduce the impurity load.[3]
Q: I have very low product recovery after recrystallization. How can I improve the yield?
A: Low recovery can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
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Cooling is incomplete: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Premature crystallization: If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Q: The purified product is still not pure. What is the next step?
A: If a single recrystallization does not yield a product of sufficient purity:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can be effective.
-
Change Purification Method: If impurities have similar solubility, switch to a technique based on a different principle, such as column chromatography.[3]
Column Chromatography Issues
Q: My compound is tailing or streaking on the silica gel column. How can I fix this?
A: Tailing is common for acidic compounds like carboxylic acids due to strong interactions with the silica gel.
-
Solution: Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your mobile phase (eluent). This will suppress the deprotonation of the carboxylic acid and lead to sharper peaks.[3]
Q: I am unable to separate my product from an impurity. What can I do?
A:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate.[3]
-
Consider a Different Stationary Phase: Fluorinated HPLC phases can offer unique selectivity for separating halogenated and nitroaromatic compounds.[6]
Data Presentation
Table 1: Solubility of Related Nitrobenzoic Acids ( g/100 mL)
| Solvent | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Water (Cold) | 0.21 | 0.15 | 0.04 |
| Water (Hot) | 6.7 | 3.5 | 2.4 |
| Ethanol | Soluble | Soluble | Soluble |
| Diethyl Ether | Soluble | Soluble | Slightly Soluble |
Note: This data is illustrative for related compounds and experimental determination of solubility for the target compound is highly recommended.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add the chosen solvent (e.g., an ethanol/water mixture) dropwise at room temperature until a slurry is formed. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling or stirring on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the level of the silica, ensuring the column does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture, potentially with 0.5% acetic acid).[3] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Crude Product\n(Purity < 95%)", shape=ellipse, fillcolor="#FBBC05"]; recrystallization [label="Recrystallization"]; purity_check1 [label="Check Purity (HPLC/TLC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chrom [label="Column Chromatography"]; purity_check2 [label="Check Purity (HPLC/TLC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction"]; purity_check3 [label="Check Purity (HPLC/TLC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Product\n(Purity > 99%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_impure [label="Impure: Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> recrystallization; recrystallization -> purity_check1; purity_check1 -> final_product [label=" Purity OK "]; purity_check1 -> column_chrom [label=" Impure "]; column_chrom -> purity_check2; purity_check2 -> final_product [label=" Purity OK "]; purity_check2 -> acid_base [label=" Impure "]; acid_base -> purity_check3; purity_check3 -> final_product [label=" Purity OK "]; purity_check3 -> end_impure [label=" Impure "]; } end_dot Caption: A general workflow for the multi-step purification of the target compound.
// Node styles issue [label="Purification Issue Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Recrystallization Branch recryst_issue [label="Issue with Recrystallization?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; oiling_out [label="Compound Oils Out?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cool [label="Re-dissolve, add more\nsolvent, cool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_recovery [label="Low Recovery?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_vol [label="Use minimum hot solvent\nand cool in ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Chromatography Branch chrom_issue [label="Issue with Chromatography?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; tailing [label="Peak Tailing on Column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Add 0.5% Acetic Acid\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_sep [label="Poor Separation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_eluent [label="Optimize eluent via TLC\nor change stationary phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections issue -> recryst_issue [label="Start Here"]; recryst_issue -> oiling_out [label="Yes"]; recryst_issue -> chrom_issue [label="No"]; oiling_out -> slow_cool [label="Yes"]; oiling_out -> low_recovery [label="No"]; low_recovery -> check_solvent_vol [label="Yes"];
chrom_issue -> tailing [label="Yes"]; tailing -> add_acid [label="Yes"]; tailing -> poor_sep [label="No"]; poor_sep -> optimize_eluent [label="Yes"]; } end_dot Caption: A decision tree for troubleshooting common purification problems.
References
stability studies and storage conditions for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be protected from light.
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong acids, as these can induce degradation.
Q3: What are the potential degradation pathways for this molecule?
A3: Based on the functional groups present, the potential degradation pathways include:
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid group. The carboxylic acid moiety itself is generally stable to hydrolysis.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group in the presence of reducing agents.
-
Photodegradation: Aromatic nitro compounds and fluorinated aromatics can be sensitive to light, leading to decomposition.
-
Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.[1]
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., color change from white/off-white to yellow or brown), a change in melting point, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). A decrease in the peak area of the main compound in a chromatogram over time is also a strong indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light for a limited time. Perform a solution stability study to determine the acceptable storage duration. |
| Appearance of unexpected peaks in HPLC analysis. | The compound is degrading under the experimental or storage conditions. | Review the pH, temperature, and light exposure in your experimental setup. Consider performing forced degradation studies to identify potential degradation products and their retention times. |
| Low assay value for the compound. | The compound may have degraded due to improper storage or handling. | Verify the storage conditions (temperature, humidity, light exposure). Ensure the container is always tightly sealed after use. |
| Poor solubility after storage. | Potential formation of less soluble degradation products or polymorphic changes. | Characterize the material using techniques like XRPD to check for polymorphic changes. Use a stability-indicating analytical method to check for impurities. |
Stability Study Data
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl at 80°C) | Moderate | Possible hydrolysis of the -CF₃ group to -COOH. |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Significant | Hydrolysis of the -CF₃ group to -COOH. Potential for other base-catalyzed reactions. |
| Oxidative (e.g., 3% H₂O₂ at room temp) | Low to Moderate | Oxidation of the aromatic ring or other substituents. |
| Photolytic (e.g., ICH Q1B conditions) | Moderate to Significant | Photodegradation products, potential for defluorination. |
| Thermal (e.g., 105°C dry heat) | Moderate | Thermally induced degradation, potential for decarboxylation.[1] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the compound.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection).
Visualizations
References
Validation & Comparative
comparing the reactivity of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid with similar compounds
A Comparative Guide to the Reactivity of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized aromatic compounds is paramount for efficient synthetic planning. This guide provides a comparative analysis of the reactivity of this compound, a highly activated aromatic system, with structurally similar compounds. The primary focus is on Nucleophilic Aromatic Substitution (SNAr), a key reaction pathway for this class of molecules.
Introduction to Reactivity
The reactivity of a substituted benzene ring is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. This compound is a prime example of a highly electron-deficient aromatic system. It features three powerful EWGs: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a fluorine atom (-F). The carboxylic acid group (-COOH) also contributes to this electron deficiency. This high degree of activation makes the compound particularly reactive towards Nucleophilic Aromatic Substitution (SNAr), with the fluoride ion serving as an excellent leaving group.
Theoretical Reactivity Comparison
The rate of SNAr reactions is largely dependent on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for this stabilization.
In this compound, the fluorine leaving group is flanked by a meta carboxylic acid and an ortho nitro group and a meta trifluoromethyl group. This arrangement provides substantial stabilization for the intermediate formed upon nucleophilic attack at the carbon bearing the fluorine.
Based on the established principles of physical organic chemistry, we can predict a qualitative reactivity trend for SNAr reactions. The compound with the highest number of strongly electron-withdrawing groups positioned to stabilize the intermediate will be the most reactive.
Qualitative Reactivity Ranking (Highest to Lowest) for SNAr:
-
This compound : Possesses the combined electron-withdrawing effects of -NO₂, -CF₃, and -COOH, making it exceptionally reactive.
-
4-Fluoro-3,5-dinitrobenzoic acid : Two nitro groups provide very strong activation, comparable to the target compound.
-
4-Fluoro-3-nitrobenzoic acid : Lacks the additional activation of the -CF₃ group, rendering it less reactive than the compounds above.
-
4-Fluorobenzoic acid : The fluorine and carboxylic acid groups provide some activation, but it is significantly less reactive than the nitro-substituted analogues.
Quantitative Data Comparison
| Compound | Structure | Predicted Relative Reactivity in SNAr |
| This compound | Very High | |
| 4-Fluoro-3,5-dinitrobenzoic acid | Very High | |
| 4-Fluoro-3-nitrobenzoic acid | High | |
| 4-Fluorobenzoic acid | Low |
Experimental Protocols
The following is a representative experimental protocol for a Nucleophilic Aromatic Substitution reaction involving this compound with a generic amine nucleophile. This procedure is adaptable for various nucleophiles, such as other amines, alcohols, or thiols.
Synthesis of N-Aryl-3-nitro-5-(trifluoromethyl)anthranilic Acid Derivative
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as a base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 eq) to the solution, followed by the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for the SNAr reaction.
Comparative Analysis of the Biological Activities of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs and derivatives of 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The core structure, characterized by its electron-withdrawing trifluoromethyl and nitro groups and a reactive fluorine atom, serves as a versatile scaffold in medicinal chemistry. This document synthesizes experimental data from various studies to highlight the potential of these compounds in anticancer, antibacterial, and other therapeutic areas.
Anticancer Activity
Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways or cellular components essential for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Trifluoromethyl-Containing Heterocyclic Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | < 50 | [3] |
| C32 (Amelanotic Melanoma) | < 50 | [3] | ||
| DU145 (Prostate) | < 50 | [3] | ||
| MCF-7/WT (Breast) | < 50 | [3] | ||
| Fluorinated Pyrazolylbenzimidazole | Compound 55b | A549 (Lung) | 0.95 | [4] |
| MCF-7 (Breast) | 1.57 | [4] | ||
| HeLa (Cervical) | 1.24 | [4] | ||
| Fluorinated Indole | Compound 34b | A549 (Lung) | 0.8 | [4] |
| Benzoic Acid Derivative | 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative | HCT-116 (Colon) | 18.7 | [5] |
| MCF-7 (Breast) | 15.6 | [5] |
Note: The data presented is a compilation from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Antibacterial Activity
The structural features of fluorinated and nitrated benzoic acid analogs have been exploited to develop potent antibacterial agents, particularly against Gram-positive bacteria. The trifluoromethyl group often enhances the lipophilicity and, consequently, the antibacterial efficacy of the compounds.
Table 2: Antibacterial Activity of Selected Trifluoromethyl-Substituted Pyrazole Analogs
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Bromo and trifluoromethyl substituted (Compound 25) | S. aureus (MRSA) | 0.78 | [6] |
| S. epidermidis | 1.56 | [6] | ||
| E. faecalis | 1.56 | [6] | ||
| Pyrazole Derivative | Trifluoromethyl-substituted (Compound 13) | S. aureus (MRSA) | 3.12 | [6] |
| 4-fluorophenyl substituted pyrazole | Phenoxy-substituted compound (4) | S. aureus ATCC 33591 | 1 | [7] |
| 4-fluorophenyl substituted pyrazole | 3,4-Dichloro derivative (19) | Staphylococci strains | 0.5 | [7] |
Other Biological Activities
Analogs of this compound have also been investigated for other therapeutic applications, including their roles as enzyme inhibitors and receptor antagonists.
-
Antitubercular Potential : 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a key precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antitubercular agents.
-
Anti-inflammatory Activity : Benzimidazole derivatives containing a nitro group have been identified as inhibitors of the NLRP3 inflammasome, with the nitro group being a key feature for potent activity against IL-1β release.[8]
-
Enzyme Inhibition : Certain fluorinated pyrazole derivatives have been reported as inhibitors of mitochondrial F1F0-ATPase, with IC50 values below 10 μM.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a bacterial strain.
-
Compound Preparation : Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation : Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: General experimental workflow for in vitro drug screening and lead identification.
Caption: Simplified EGFR signaling pathway and the inhibitory action of an analog.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination and purity assessment of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The validation of such analytical methods is a critical component in quality control, ensuring the identity, strength, quality, and purity of the compound. This document outlines the principal analytical techniques, offering a comparative analysis of their performance based on established data for structurally similar compounds. Detailed experimental protocols and visual workflows are provided to assist in method development and implementation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound is contingent on the specific analytical objective, such as routine quality control, impurity profiling, or stability testing. The most pertinent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are essential for structural confirmation.
The following sections provide a detailed comparison of these methods. While specific performance data for this compound is not extensively available in public literature, the quantitative data presented is based on validated methods for analogous fluorinated and nitro-substituted benzoic acids, providing a reliable benchmark for expected performance.
Data Presentation: Quantitative Performance Comparison
The table below summarizes the typical performance characteristics for the quantification of this compound using various analytical techniques.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages |
| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase. | > 0.999 | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 98 - 102% | < 2% | High specificity, sensitivity, and suitability for purity and assay. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | > 0.998 | 1 - 10 ng/mL | 5 - 50 ng/mL | 95 - 105% | < 5% | Excellent for identifying and quantifying volatile impurities, high sensitivity. |
| Acid-Base Titration | Neutralization reaction with a standardized base. | N/A | N/A | N/A | 99.5 - 100.5% | < 0.5% | High accuracy and precision for bulk assay, cost-effective. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are provided as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates the target analyte from potential impurities based on its polarity. A reversed-phase C18 column is commonly used with a mobile phase consisting of an organic solvent and an acidified aqueous phase. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (acidified to pH 2.5 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, derivatization is often required to increase their volatility. A common derivatization agent is BF₃·MeOH, which converts the carboxylic acid to its methyl ester.
Instrumentation and Consumables:
-
Gas chromatograph with a Mass Spectrometer (MS) detector
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
BF₃·MeOH solution
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
Derivatization and GC-MS Conditions:
-
Derivatization:
-
Accurately weigh the sample into a vial.
-
Add a known volume of methanol followed by BF₃·MeOH solution.
-
Heat the sealed vial at 60-80 °C for a specified time (e.g., 30 minutes).
-
After cooling, extract the methyl ester derivative with dichloromethane.
-
-
GC-MS Conditions:
Parameter Recommended Condition Inlet Temperature 250 °C Carrier Gas Flow 1.0 mL/min (constant flow) Oven Temperature Program Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 50-400 |
Acid-Base Titration
Principle: This is a classic and highly accurate method for determining the purity of an acidic substance. An accurately weighed sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide, to a determined endpoint.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%, neutralized)
-
Deionized water
-
Phenolphthalein indicator solution
-
Analytical balance, burette, flasks, and stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of neutralized ethanol to dissolve the sample, followed by 50 mL of deionized water.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Calculation: The purity of the benzoic acid is calculated based on the volume of NaOH consumed, its molarity, and the weight of the sample.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for the analytical validation of this compound.
Caption: Decision logic for selecting an analytical method based on the intended purpose.
A Comparative Guide to the Structural Analysis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural characterization of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and other related benzoic acid derivatives to provide a comprehensive analytical overview.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its chloro-analog are presented below.
| Property | This compound | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₈H₃F₄NO₄[1][2] | C₈H₃ClF₃NO₄[3] |
| Molecular Weight | 253.11 g/mol [4] | 271.54 g/mol [3] |
| CAS Number | 878572-17-9[1] | Not specified |
| Appearance | White to cream powder[1] | Not specified |
| Melting Point | 118.0-128.0 °C[1] | Not specified |
Structural Confirmation: A Comparative Spectroscopic Analysis
The structural elucidation of aromatic compounds like this compound relies on a combination of spectroscopic techniques. While specific data for the fluoro-compound is scarce, the analysis of its chloro-analog provides a strong predictive framework for its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of the chloro-analog, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, two distinct doublets are observed at δ = 8.70 (d, J = 2.2 Hz, 1H) and 8.40 (d, J = 2.2 Hz, 1H) ppm, corresponding to the two aromatic protons.[3] For this compound, one would expect a similar pattern, with the fluorine substitution likely inducing additional splitting (coupling) and a shift in the chemical shifts of the aromatic protons.
¹³C NMR: The ¹³C NMR spectrum of the chloro-analog shows signals at δ = 164.3, 149.7, 135.7, 129.7 (q, ³J = 4 Hz), 128.8 (q, ²J = 35 Hz), 127.2, 124.0 (q, ³J = 4 Hz), and 122.3 (q, ¹J = 273 Hz) ppm.[3] The quartet signals arise from the coupling of the carbon atoms of the trifluoromethyl group with the fluorine atoms. A similar pattern with characteristic C-F couplings would be anticipated for the fluoro-substituted target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid exhibits characteristic absorption bands at ν̃ = 3097 (C—H stretch), 2865 (O—H stretch), and 1702 (C=O stretch) cm⁻¹.[3] For this compound, similar characteristic peaks for the carboxylic acid, nitro, and trifluoromethyl groups are expected. The C-F bond would also exhibit a characteristic absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While no experimental mass spectrum for this compound was found, predicted m/z values for various adducts have been calculated, with the [M-H]⁻ ion expected at m/z 251.99254.[2]
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques discussed, based on standard laboratory practices and information from related compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Workflow and Structural Relationship
The following diagrams illustrate the typical workflow for structural analysis and the relationship between the target compound and its comparative analogs.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Caption: Structural relationships between the target compound and its key comparative analogs.
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. PubChemLite - this compound (C8H3F4NO4) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 878572-17-9 [amp.chemicalbook.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. The following sections detail the experimental protocols and present comparative data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final drug product. Accurate determination of purity and identification of any process-related impurities are therefore essential steps in the drug development pipeline. This guide focuses on HPLC as the primary method for purity assessment and provides a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for determining the purity of synthesized compounds. A reversed-phase HPLC method is typically employed for aromatic carboxylic acids like this compound.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
This compound reference standard and synthesized sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized this compound and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the synthesized batch is determined by comparing the peak area of the main component with the total area of all observed peaks.
| Sample | Retention Time (min) | Peak Area | % Area |
| Main Product | 12.5 | 4,520,000 | 99.12 |
| Impurity 1 | 8.2 | 25,000 | 0.55 |
| Impurity 2 | 10.1 | 15,000 | 0.33 |
| Total | 4,560,000 | 100.00 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Methods
While HPLC is a primary tool for purity determination, other techniques can provide complementary and confirmatory data.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Quantitative purity (% area), detection of non-volatile impurities. | High resolution, sensitivity, and specificity for impurity profiling. | Requires a reference standard for absolute quantification. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection. | Identification and quantification of volatile impurities and by-products. | High sensitivity and structural information from mass spectra. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities without a reference standard (qNMR). | Provides detailed structural information; qNMR offers absolute quantification. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of bulk purity. | Simple, rapid, and inexpensive. | Non-specific; impurities can depress and broaden the melting range. |
Experimental Protocols for Alternative Methods
GC-MS (with Derivatization):
-
Derivatization: To increase volatility, the carboxylic acid group is derivatized, for example, by silylation. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature gradient (e.g., 100 °C to 250 °C).
-
MS Detection: Electron ionization (EI) at 70 eV is typically used to generate a fragmentation pattern for identification.
NMR Spectroscopy:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d6). For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Integrate the signals of the main compound and any impurities. In qNMR, the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.
Melting Point Analysis:
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube.
-
Analysis: The capillary tube is heated in a melting point apparatus, and the temperature range over which the sample melts is recorded. A sharp melting point close to the literature value indicates high purity. The reported melting point for this compound is in the range of 120-124 °C.
Comparative Data Summary
| Parameter | HPLC | GC-MS (Silylated) | ¹H NMR | Melting Point |
| Purity (%) | 99.12 | 98.9 | 99.0 (by qNMR) | N/A |
| Detected Impurities | Starting materials, regioisomers | Volatile by-products | Structural isomers | Broadened range indicates impurities |
| Limit of Detection | ~0.01% | ~0.01% | ~0.1% | >1% |
| Analysis Time | ~30 min | ~45 min | ~15 min | ~10 min |
| Structural Info | No | Yes (Mass Spectrum) | Yes (Chemical Shifts) | No |
Logical Relationship of Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis at different stages of drug development.
Caption: Interrelation of Analytical Methods.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC-UV is the recommended method due to its high resolution, sensitivity, and quantitative accuracy. It is highly effective for detecting and quantifying non-volatile impurities that are common in synthetic organic chemistry.
GC-MS serves as an excellent complementary technique, particularly for identifying volatile impurities and confirming the identity of by-products, although it requires a derivatization step. NMR spectroscopy is invaluable for structural confirmation and can provide absolute quantification through qNMR, making it a powerful tool for characterizing reference standards. Finally, melting point analysis offers a rapid and simple preliminary assessment of purity.
A comprehensive approach utilizing HPLC for routine analysis, with orthogonal methods like GC-MS and NMR for confirmation and characterization, will ensure the highest quality of the synthesized intermediate for its intended use in drug development.
in vitro and in vivo studies of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid derivatives
An in-depth review of available scientific literature reveals a notable absence of specific in vitro and in vivo studies conducted on 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid and its direct derivatives. While research exists on compounds with similar structural motifs, such as fluorinated nitrobenzoic acids or molecules containing trifluoromethyl groups, data pertaining to the biological activity and therapeutic potential of the precise molecule specified in the topic are not present in the surveyed literature.
The search for experimental data did not yield specific efficacy, toxicity, or pharmacokinetic profiles for this compound derivatives. Consequently, a comparative guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time due to the lack of primary research on this particular class of compounds.
For researchers, scientists, and drug development professionals interested in this area, this represents a novel and unexplored field of study. The synthesis and subsequent biological evaluation of derivatives of this compound could present new opportunities for therapeutic innovation. Future research would need to establish the foundational in vitro activity, including cytotoxicity and mechanism of action, before proceeding to more complex in vivo models to assess efficacy and safety.
Given the absence of specific data, a comparison with alternative products or the creation of detailed diagrams and data tables is not feasible. The scientific community awaits initial studies to be published on this specific chemical entity to enable further comparative analysis.
Navigating the Synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Guide to Catalytic Nitration
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex aromatic compounds is a critical step in the discovery pipeline. Among these, 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid stands as a valuable building block. This guide provides a focused examination of the catalytic methods for its synthesis, offering a comparative overview of reaction conditions and yields based on available experimental data.
The primary route to this compound involves the electrophilic aromatic nitration of a substituted benzoic acid precursor. The efficacy of this transformation is highly dependent on the catalytic system employed, which dictates reaction rates, regioselectivity, and overall yield. While a direct comparative study of various distinct catalysts for this specific synthesis is not extensively documented in publicly available literature, a standard and widely adopted method utilizes a potent mixed-acid system where sulfuric acid acts as the catalyst.
Comparative Analysis of Synthesis Conditions
The synthesis of this compound and structurally similar compounds predominantly employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The following table summarizes typical reaction conditions and reported yields for the nitration of fluorinated benzoic acid derivatives, providing a baseline for comparison.
| Precursor | Nitrating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Fuming Nitric Acid | Conc. Sulfuric Acid | 35 | 3 hours | 92 | [1] |
| 4-Fluorobenzoic acid | Potassium Nitrate | Conc. Sulfuric Acid | Room Temp. | Overnight | 90 | [2] |
| p-Fluoro-benzoic acid | Nitric Acid (d=1.42) | Conc. Sulfuric Acid | 0-20 | 17 hours | ~84 | [3] |
| 2-chloro-4-fluorotrichlorotoluene | Nitric Acid (99%) | 30% Oleum | 0-10 | 2.5 hours | 93 (of nitrated intermediate) |
Experimental Protocols
Below are detailed methodologies for the synthesis of nitro-substituted fluorinated benzoic acids, representative of the common procedures employed in the field.
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of 3-Fluoro-5-(trifluoromethyl)benzoic acid.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethyl Acetate
Procedure:
-
To a solution of 3-trifluoromethylbenzoic acid (203.4 g) in concentrated sulfuric acid (880 mL), add fuming nitric acid (210 mL) at 0°C over 1 hour.[1]
-
Stir the mixture at 35°C for 3 hours.[1]
-
Slowly pour the reaction mixture onto ice (approximately 1 kg).[1]
-
Filter the precipitate and wash with water (500 mL).[1]
-
Dissolve the precipitate in ethyl acetate (500 mL).[1]
-
Wash the ethyl acetate solution with water and dry the organic layer.[1]
-
Evaporate the solvent under reduced pressure to obtain 3-nitro-5-(trifluoromethyl)benzoic acid as a white powder (232.5 g, 92% yield).[1]
Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzoic acid
This protocol describes the nitration of 4-Fluorobenzoic acid.
Materials:
-
4-Fluorobenzoic acid
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Water
-
Toluene
Procedure:
-
To a cold solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated H₂SO₄ (180 ml), add potassium nitrate (39.7 g, 0.39 mol) portionwise while maintaining a low temperature.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Pour the mixture onto crushed ice (800 g) with constant stirring.[2]
-
Keep the resulting mixture overnight at room temperature, then filter and wash the solid thoroughly with water.[2]
-
Dry the solid by azeotropic distillation with toluene to yield 59.5 g (90%) of 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[2]
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the key chemical transformation and a generalized experimental workflow.
References
- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
Comparative Analysis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document aims to provide a valuable resource for researchers by cross-validating information from structurally similar compounds and outlining relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
This compound is a white to cream-colored powder. Key physicochemical and spectroscopic data, compiled from various chemical suppliers and databases, are presented in Table 1. This information is crucial for compound characterization and quality control.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 878572-17-9 |
| Molecular Formula | C₈H₃F₄NO₄ |
| Molecular Weight | 253.11 g/mol |
| Melting Point | 118.0-128.0 °C |
| Appearance | White to cream powder |
| Assay (Silylated GC) | ≥96.0% |
| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 2H), 8.00 (d, J = 8.0 Hz, 2H), 7.47 (d, J = 8.0 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 136.6, 132.4, 131.5 - 131.4 (m), 130.4 - 130.2 (m), 123.9, 122.5 - 122.4 (m), 121.2 |
| ¹⁹F NMR (377 MHz, CDCl₃) | δ -63.01 (s) |
Note: NMR data is for the structurally similar compound 2-nitro-4-(trifluoromethyl)benzoic acid and may serve as a reference.
Potential Biological Activities and Comparative Compounds
Substituted benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The presence of fluoro, nitro, and trifluoromethyl groups on the benzoic acid scaffold of the title compound suggests potential for significant biological activity.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of substituted benzoic acids against various cancer cell lines. For instance, a series of benzoic acid substituted quinazolinones showed moderate to good anti-breast cancer activity against the MCF-7 cell line. Similarly, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity against A549 (lung cancer) and MCF-7 cell lines.[1]
Based on these findings, it is plausible that this compound could exhibit anticancer properties. For comparative analysis, researchers could evaluate its performance against established anticancer drugs or other experimental benzoic acid derivatives with demonstrated cytotoxicity.
Table 2: Comparison of In Vitro Cytotoxicity of Alternative Benzoic Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung) | 0.858 | [1] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF-7 (Breast) | 2.07 | [1] |
| Benzoic acid substituted quinazolinone (Compound QZ 5) | MCF-7 (Breast) | Moderate Activity |
Anti-inflammatory Activity
The presence of fluorine and nitro groups in aromatic compounds has been associated with anti-inflammatory properties. For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[2][3]
Given its structural features, this compound may also possess anti-inflammatory effects. A comparative study could involve evaluating its ability to suppress inflammatory markers relative to known anti-inflammatory agents.
Table 3: Comparison of Anti-inflammatory Activity of Alternative Fluorinated Compounds
| Compound | Mechanism of Action | Key Findings | Reference |
| Fluorine-substituted benzo[h]quinazoline-2-amine derivative (8c) | NF-κB inhibitor | Significantly reduced phosphorylation of IκBα and p65. | [2][3] |
| Fluorinated benzofuran and dihydrobenzofuran derivatives | Inhibition of COX-2 and NOS2 expression | Suppressed lipopolysaccharide-stimulated inflammation. | [4][5] |
Experimental Protocols
To facilitate the cross-validation of experimental results, detailed methodologies for key assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from studies on the anticancer activity of substituted benzoic acid derivatives.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of this compound and comparator compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Anti-inflammatory Activity Assessment (NF-κB Inhibition)
This protocol is based on the evaluation of fluorinated compounds as NF-κB inhibitors.[2][3]
-
Cell Culture and Stimulation: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Western Blot Analysis: After treatment, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of NF-κB pathway inhibition.
Signaling Pathways and Logical Relationships
While the specific signaling pathways for this compound are not yet elucidated, based on the activities of structurally related compounds, a hypothetical workflow for its investigation can be proposed.
Caption: Proposed experimental workflow for investigating the biological activity of this compound.
Based on the potential anti-inflammatory activity, a plausible signaling pathway to investigate would be the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This guide serves as a foundational resource for initiating research on this compound. By leveraging the provided comparative data and experimental protocols, researchers can design robust studies to elucidate its biological activities and potential therapeutic applications.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a compound often utilized in the synthesis of complex organic molecules. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as hazardous and can cause significant skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust or vapors, especially in poorly ventilated areas. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Personnel should always wash hands thoroughly after handling the chemical.[2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be discharged into drains or the environment.[1][3]
-
Containment: Carefully sweep up the solid material, avoiding dust formation.[1]
-
Packaging: Place the swept material into a suitable, clearly labeled, and closed container for disposal.[1][2]
-
Waste Stream: The packaged waste should be segregated and managed as hazardous chemical waste.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) or a comprehensive chemical profile.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Incompatible Materials and Hazardous Decomposition
To prevent dangerous reactions, do not store or dispose of this chemical with strong oxidizing agents or strong bases.[1][3] In the event of a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][3] Firefighting measures should involve the use of water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4] Firefighters should wear self-contained breathing apparatus.[1][3]
References
Essential Safety and Operational Guide for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
This guide provides crucial safety and logistical information for handling 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a compound requiring careful management in a laboratory setting. The following procedures are based on established safety protocols for structurally similar chemicals and are intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for damage before each use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][5] | |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator is necessary if dust is generated or if working in a poorly ventilated area.[6] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Avoid Dust Formation: This is a solid compound; minimize the creation of dust during transfer and weighing.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents and strong bases.[1]
Experimental Workflow
Caption: A logical workflow for safely handling the chemical.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into direct contact with the compound should also be disposed of as hazardous waste.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Logical Relationship of Safety Measures
Caption: Relationship between hazard assessment and safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
